Bifunctional Scaffold for Precision Medicinal Chemistry Executive Summary 5-Ethynylnicotinonitrile (5-Ethynylpyridine-3-carbonitrile) represents a high-value pharmacophore and linker in modern drug discovery. Distinguish...
Author: BenchChem Technical Support Team. Date: February 2026
Bifunctional Scaffold for Precision Medicinal Chemistry
Executive Summary
5-Ethynylnicotinonitrile (5-Ethynylpyridine-3-carbonitrile) represents a high-value pharmacophore and linker in modern drug discovery. Distinguished by its rigid pyridine core substituted with orthogonal reactive handles—an electron-withdrawing nitrile at C3 and a steric-light ethynyl group at C5—this compound serves as a critical "click-ready" building block. It is extensively utilized in Fragment-Based Drug Discovery (FBDD) for constructing rigidified linkers in PROTACs and as a core scaffold in kinase and mGlu5 receptor inhibitors. This guide details its physiochemical profile, validated synthetic routes, and reactivity landscape.[1][2]
Chemical Identity & Physiochemical Profile[3][4]
5-Ethynylnicotinonitrile is a bifunctional pyridine derivative. Its electron-deficient nature, driven by the pyridine nitrogen and the nitrile group, makes it unique compared to phenyl analogs, offering distinct pi-stacking interactions and metabolic stability profiles.
Property
Data
IUPAC Name
5-Ethynylpyridine-3-carbonitrile
CAS Number
152803-05-9
Molecular Formula
C₈H₄N₂
Molecular Weight
128.13 g/mol
Appearance
Yellow to pale brown solid
Solubility
Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water
C3-Nitrile: Acts as a hydrogen bond acceptor and a precursor for amidoximes, tetrazoles, or amines. It significantly lowers the pKa of the pyridine nitrogen.
C5-Alkyne: A terminal alkyne providing a handle for Sonogashira couplings or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Pyridine Core: Electron-deficient; less prone to oxidative metabolism than electron-rich arenes.
Synthetic Routes & Production
The industrial standard for synthesizing 5-Ethynylnicotinonitrile relies on the Sonogashira cross-coupling of 5-bromonicotinonitrile with trimethylsilylacetylene (TMSA), followed by desilylation. This route is preferred over direct acetylene coupling to avoid oligomerization and homocoupling (Glaser coupling).
Mechanism & Workflow Diagram
The following Graphviz diagram illustrates the 2-step synthetic pathway and potential side-reaction checkpoints.
Figure 1: Two-step synthesis of 5-Ethynylnicotinonitrile via Sonogashira coupling.
Reactivity Profile & Applications
5-Ethynylnicotinonitrile is a "divergent" intermediate. Its utility lies in the orthogonality of its functional groups: the alkyne can be reacted without affecting the nitrile, and vice-versa under controlled conditions.
A. The Alkyne Handle (C5 Position)
Click Chemistry (CuAAC): Reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles. This is the primary mode of action for generating METTL3 inhibitors and PROTAC linkers , where the triazole serves as a bioisostere for amide bonds.
Sonogashira Extension: Can be coupled with aryl halides to form diaryl alkynes, common in mGlu5 receptor antagonists .
B. The Nitrile Handle (C3 Position)
Amidoxime Formation: Reaction with hydroxylamine (NH₂OH) yields the amidoxime, a precursor to 1,2,4-oxadiazoles.
Tetrazole Formation: Reaction with sodium azide generates the tetrazole ring, a carboxylic acid bioisostere.
Solvent: Add anhydrous THF (15 mL) and Triethylamine (5 mL). The solution should turn dark.
Reaction: Add Trimethylsilylacetylene (0.93 mL, 6.55 mmol) dropwise via syringe.
Execution: Stir at 50°C for 6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The bromide spot (Rf ~0.4) should disappear.
Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate in vacuo. The crude TMS-intermediate is usually a brown oil.
Step 2: Desilylation
Solvation: Dissolve the crude oil in Methanol (20 mL).
Deprotection: Add Potassium Carbonate (K₂CO₃) (1.5 g, 10.9 mmol). Stir at Room Temperature for 30 minutes.
Validation: TLC should show a new, slightly more polar spot compared to the TMS-intermediate.
Extraction: Dilute with water (50 mL) and extract with Dichloromethane (3 x 30 mL).
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Yield: Expect 500–600 mg (70–85%) of 5-Ethynylnicotinonitrile as a pale yellow solid.
Self-Validating Checkpoint:
Color Check: If the reaction mixture turns bright green/blue during Step 1, oxygen has entered (oxidizing Cu(I) to Cu(II)), leading to Glaser homocoupling. Ensure strict Argon atmosphere.
References
Chemical Identity & Properties
Source: PubChem Compound Summary for CID 10878891 (5-Ethynylnicotinonitrile).
Link:
Synthetic Methodology (Sonogashira)
Title: Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.[3][4]
Source: University of Southampton ePrints / ResearchG
Quantum Chemical Calculations of 5-Ethynylnicotinonitrile: A Technical Guide for Drug Discovery and Molecular Engineering
Abstract 5-Ethynylnicotinonitrile, a heterocyclic aromatic compound featuring both a nitrile and an ethynyl group on a pyridine scaffold, represents a molecule of significant interest for medicinal chemistry and material...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-Ethynylnicotinonitrile, a heterocyclic aromatic compound featuring both a nitrile and an ethynyl group on a pyridine scaffold, represents a molecule of significant interest for medicinal chemistry and materials science. The unique electronic properties conferred by the electron-withdrawing cyano group and the π-rich ethynyl moiety suggest potential applications as a pharmacophore or a functional organic material. This technical guide provides a comprehensive framework for investigating the quantum chemical properties of 5-ethynylnicotinonitrile using Density Functional Theory (DFT). It is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecule's behavior at the quantum level. This document details the theoretical underpinnings, provides a validated computational protocol, and outlines the interpretation of key calculated parameters, thereby offering a roadmap for in silico characterization.
Introduction: The Significance of the Nicotinonitrile Scaffold
The nicotinonitrile (3-cyanopyridine) framework is a cornerstone in medicinal chemistry, forming the essential scaffold for a variety of marketed drugs, including bosutinib, milrinone, and neratinib.[1] Its derivatives are explored for a wide range of biological activities, acting as constrained pharmacophores in numerous therapeutic agents.[2] The introduction of an ethynyl group at the 5-position introduces a rigid, linear π-system that can significantly modulate the electronic structure, reactivity, and intermolecular interaction potential of the parent molecule.
Quantum chemical calculations offer a powerful, non-empirical approach to elucidate the fundamental properties of 5-ethynylnicotinonitrile before undertaking costly and time-consuming experimental synthesis. By solving approximations of the Schrödinger equation, we can reliably predict molecular geometry, vibrational frequencies, electronic properties, and reactivity descriptors. This guide focuses on the application of Density Functional Theory (DFT), a method that provides a robust balance of computational accuracy and efficiency for organic molecules of this size.[3]
Theoretical Framework and Method Selection
2.1. The Foundation: Density Functional Theory (DFT)
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification makes it feasible to compute the properties of molecules like 5-ethynylnicotinonitrile with high accuracy.
2.2. Causality Behind Method Selection: Choosing the Right Functional and Basis Set
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.
Exchange-Correlation Functional: The functional approximates the complex exchange and correlation interactions between electrons. For substituted pyridines and related organic molecules, hybrid functionals are often the most reliable choice.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely-used hybrid functional that has demonstrated high accuracy for geometry optimizations and electronic structure calculations of a vast range of organic compounds.[3] It provides a solid foundation for general-purpose calculations.
CAM-B3LYP (Coulomb-attenuating method B3LYP): For investigations into electronic transitions and photophysical properties (e.g., UV-Vis spectra), a long-range corrected functional like CAM-B3LYP is recommended to accurately model charge-transfer excitations.[3]
M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This functional is particularly effective for systems where non-covalent interactions are important, though B3LYP is often sufficient for the intramolecular properties of a single molecule.
Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.
Pople Style Basis Sets (e.g., 6-31+G(d), 6-311+G(d,p)): These are highly popular and well-benchmarked. The 6-31G(d) basis set is a good starting point for initial geometry optimizations.[4] For higher accuracy, especially for vibrational frequencies and electronic properties, including diffuse functions (+) on heavy atoms and polarization functions on hydrogen (p) is advisable, leading to 6-311+G(d,p).
Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to converge systematically to the complete basis set limit and are excellent for high-accuracy benchmark studies.
For this guide, we will proceed with the B3LYP functional and the 6-311+G(d,p) basis set as a robust combination for a comprehensive analysis of 5-ethynylnicotinonitrile.
Experimental Protocol: A Step-by-Step Computational Workflow
This section outlines a detailed, self-validating protocol for performing quantum chemical calculations on 5-ethynylnicotinonitrile.
3.1. Step 1: Molecular Structure Input
Construct the Molecule: Using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw), build the 3D structure of 5-ethynylnicotinonitrile. Ensure correct atom types and initial bond lengths/angles. The SMILES string for this molecule is N#Cc1cnccc1C#C.
Pre-optimization: Perform a quick molecular mechanics optimization (e.g., using a force field like MMFF94) to obtain a reasonable starting geometry. This step is not strictly necessary but can significantly speed up the subsequent quantum mechanical calculation.
3.2. Step 2: Geometry Optimization
Calculation Setup:
Job Type: Optimization + Frequencies (Opt+Freq). Requesting frequencies in the same job is crucial. It not only provides the vibrational spectrum but also confirms that the optimized structure is a true energy minimum.
Method: DFT
Functional: B3LYP
Basis Set: 6-311+G(d,p)
Charge: 0
Multiplicity: 1 (Singlet ground state)
Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).
Validation: Upon completion, verify the following:
Convergence: Ensure the optimization has converged according to the software's criteria (typically monitoring changes in forces and energy).
Vibrational Frequencies: Check the frequency calculation output. A true minimum energy structure will have zero imaginary frequencies . The presence of an imaginary frequency indicates a saddle point, and the initial geometry must be perturbed along the direction of this vibrational mode and re-optimized.
3.3. Step 3: Analysis of Key Molecular Properties
Once a validated optimized geometry is obtained, a single-point energy calculation can be performed using the same level of theory to derive various electronic properties.
Molecular Orbitals (HOMO/LUMO):
Request the generation of molecular orbital data. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.[5]
Molecular Electrostatic Potential (MEP):
Calculate the MEP surface. This property maps the electrostatic potential onto the electron density surface of the molecule.
The MEP is invaluable for identifying regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively.[5] This is critical for predicting non-covalent interactions and sites of potential chemical attack.
Natural Bond Orbital (NBO) Analysis:
Perform an NBO analysis to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule. This provides a detailed picture of the bonding and electronic delocalization.
Workflow Diagram: Quantum Chemical Analysis of 5-Ethynylnicotinonitrile
Caption: A validated workflow for the quantum chemical characterization of 5-ethynylnicotinonitrile.
Data Presentation and Interpretation
The output of these calculations provides a wealth of quantitative data. Presenting this information in a structured format is essential for comparison and interpretation.
4.1. Optimized Molecular Geometry
The primary output is the optimized 3D coordinates of the molecule. From this, key structural parameters can be extracted and compared to experimental data if available, or to similar known structures.
Table 1: Predicted Structural Parameters for 5-Ethynylnicotinonitrile (B3LYP/6-311+G(d,p))
Parameter
Bond/Angle
Predicted Value (Å or °)
Bond Lengths (Å)
C≡N (Nitrile)
Value
C-C (Ring-CN)
Value
C≡C (Ethynyl)
Value
C-C (Ring-C≡CH)
Value
C-H (Ethynyl)
Value
Pyridine C-N
Value
Pyridine C-C
Value
**Bond Angles (°) **
C-C≡N
Value
C-C≡C
Value
C≡C-H
Value
C-N-C (Ring)
Value
Dihedral Angles (°)
C-C-C≡N
Value
C-C-C≡C
Value
Note: Placeholder "Value" would be replaced with actual output data from the calculation.
4.2. Vibrational Analysis
The frequency calculation provides the vibrational modes of the molecule, which correspond to peaks in an infrared (IR) spectrum. Key vibrational modes for 5-ethynylnicotinonitrile are expected for the C≡N and C≡C stretching frequencies. Comparing these calculated frequencies to experimental IR data is a primary method for validating the computational model.[4][6]
Note: Calculated frequencies are often systematically overestimated and may require scaling for direct comparison with experimental spectra.
4.3. Electronic Structure and Reactivity Descriptors
The electronic properties derived from the calculations provide deep insight into the molecule's stability, reactivity, and potential for intermolecular interactions.
Correlates with ionization potential; region of electron donation.
Lowest Unoccupied MO Energy
ELUMO
Value
Correlates with electron affinity; region of electron acceptance.
HOMO-LUMO Energy Gap
ΔE
Value
Indicator of kinetic stability and chemical reactivity. A large gap implies high stability.
Dipole Moment
µ
Value (Debye)
Measures the overall polarity of the molecule.
The HOMO-LUMO gap (ΔE) is a particularly important parameter.[5] A small gap suggests the molecule is more polarizable and more reactive, as it requires less energy to excite an electron to a higher energy state.
Visualization of Molecular Properties
Caption: Conceptual visualization of key electronic property outputs for 5-ethynylnicotinonitrile.
Conclusion and Future Directions
This guide has established a robust and scientifically grounded workflow for the quantum chemical characterization of 5-ethynylnicotinonitrile. By employing DFT calculations with the B3LYP functional and a 6-311+G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometry, vibrational spectra, and electronic properties. This in silico data provides a critical foundation for understanding the molecule's intrinsic characteristics, guiding synthetic efforts, and predicting its potential utility in drug design and materials science.
The insights gained—from the precise locations of nucleophilic and electrophilic centers on the MEP surface to the reactivity profile indicated by the HOMO-LUMO gap—are invaluable for developing structure-activity relationships (SAR) and designing next-generation derivatives with tailored properties. Future computational studies could extend this work to explore intermolecular interactions through dimer calculations, simulate solvent effects using continuum models, or predict excited-state properties with Time-Dependent DFT (TD-DFT) to explore its photophysical potential.
References
Gribble, G. W. (2010). Recent developments in indole and quinoline chemistry. John Wiley & Sons.
Kaur, N., & Kishore, D. (2014). Privileged Scaffolds in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 6(2), 1-20.
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). J. Adv. Biomed. & Pharm. Sci.
Gordon, K. C., et al. (2010). Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins. RSC Publishing.
Umar, Y. (2009). Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(5), 1907-13.
Kumar, S., et al. (2014). Crystal structure, DFT, and docking studies of substituted pyridines. European Journal of Medicinal Chemistry, 84, 687-697.
Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. (2025).
Malik, M., & Michalska, D. (2014). Assessment of New DFT Methods for Predicting Vibrational Spectra and Structure of Cisplatin. The Journal of Physical Chemistry A, 118(34), 6922–6934.
DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. (2022).
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Deriv
Quantum Chemical Calculations for Indolizine Systems: A Technical Guide. (2025). BenchChem.
Computational Studies on Optoelectronic and Nonlinear Properties of Octaphyrin Derivatives. (2017).
5-Ethynylnicotinonitrile: A Technical Guide to a Versatile Building Block in Modern Chemistry
Foreword: The Strategic Value of the Ethynyl Moiety in Pyridine Scaffolds In the landscape of contemporary drug discovery and materials science, the strategic incorporation of small, reactive functional groups onto heter...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Strategic Value of the Ethynyl Moiety in Pyridine Scaffolds
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of small, reactive functional groups onto heterocyclic scaffolds is a cornerstone of innovation. Among these, the ethynyl group stands out for its remarkable versatility, serving as a linchpin for a diverse array of chemical transformations. When appended to the pyridine ring, a privileged structure in medicinal chemistry, the resulting ethynylpyridine scaffold becomes a powerful building block for the synthesis of complex molecular architectures. This guide focuses on a particularly promising derivative: 5-ethynylnicotinonitrile. The presence of the nitrile group further enhances its utility, offering an additional site for chemical modification or a key pharmacophoric element. This document provides an in-depth exploration of the synthesis, characterization, and potential research applications of 5-ethynylnicotinonitrile, tailored for researchers, scientists, and professionals in drug development and materials science.
Synthesis of 5-Ethynylnicotinonitrile: A Two-Step Approach via Sonogashira Cross-Coupling
The most efficient and widely adopted method for the synthesis of 5-ethynylnicotinonitrile is a two-step sequence commencing with a commercially available halonicotinonitrile, typically 5-bromonicotinonitrile. This approach hinges on the robust and reliable Palladium-catalyzed Sonogashira cross-coupling reaction.[1] The use of a silyl-protected acetylene, such as ethynyltrimethylsilane (TMSA), is crucial in the initial coupling step to prevent the undesired homocoupling of the terminal alkyne.[1] The subsequent deprotection of the trimethylsilyl (TMS) group affords the target compound.
Step 1: Sonogashira Coupling of 5-Bromonicotinonitrile with Ethynyltrimethylsilane
This reaction creates the foundational carbon-carbon bond between the pyridine ring and the ethynyl moiety. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side products.
Caption: Sonogashira coupling of 5-bromonicotinonitrile and TMSA.
Experimental Protocol: Sonogashira Coupling
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromonicotinonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).
Solvent and Base Addition: Add anhydrous, degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by a degassed amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 eq).
Alkyne Addition: To the stirred suspension, add ethynyltrimethylsilane (1.1-1.5 eq) dropwise via syringe.
Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the solvent and the reactivity of the specific catalyst system.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until consumption of the starting material is observed.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 5-((trimethylsilyl)ethynyl)nicotinonitrile, can be purified by flash column chromatography on silica gel.
Reagent/Catalyst
Molar Equiv.
Purpose
5-Bromonicotinonitrile
1.0
Starting material
Ethynyltrimethylsilane
1.1 - 1.5
Alkyne source
Pd(PPh₃)₂Cl₂
0.02 - 0.05
Palladium catalyst
CuI
0.04 - 0.10
Co-catalyst
Triethylamine
2.0 - 3.0
Base
Step 2: Deprotection of the Trimethylsilyl Group
The removal of the TMS protecting group is typically a straightforward process accomplished under mild basic or fluoride-mediated conditions to yield the terminal alkyne.[2]
Caption: Deprotection of the TMS-protected alkyne.
Experimental Protocol: TMS Deprotection
Reaction Setup: Dissolve the purified 5-((trimethylsilyl)ethynyl)nicotinonitrile (1.0 eq) in a suitable solvent such as methanol (for base-catalyzed deprotection) or THF (for fluoride-catalyzed deprotection).
Reagent Addition:
Method A (Base-catalyzed): Add potassium carbonate (K₂CO₃, 2-3 eq) to the methanolic solution.[2]
Method B (Fluoride-catalyzed): Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) to the THF solution.
Reaction Conditions: Stir the reaction mixture at room temperature.
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
Work-up:
Method A: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl), and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
Method B: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-ethynylnicotinonitrile can be further purified by flash column chromatography if necessary.
Characterization of 5-Ethynylnicotinonitrile
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for 5-ethynylnicotinonitrile (CAS No: 152803-05-9).[2]
Technique
Expected Data
¹H NMR
Signals corresponding to the pyridine ring protons and the acetylenic proton. The pyridine protons will appear in the aromatic region (typically δ 7.5-9.0 ppm) with characteristic coupling patterns. The acetylenic proton will appear as a singlet further upfield (typically δ 3.0-3.5 ppm).
¹³C NMR
Resonances for the pyridine ring carbons, the nitrile carbon (typically δ 115-120 ppm), and the two acetylenic carbons (typically δ 80-90 ppm).
IR Spectroscopy
Characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the ≡C-H stretch (around 3300 cm⁻¹).
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight of 5-ethynylnicotinonitrile (C₈H₄N₂), which is 128.13 g/mol .
Potential Research Applications of 5-Ethynylnicotinonitrile
The unique combination of a pyridine ring, a reactive ethynyl group, and a cyano moiety makes 5-ethynylnicotinonitrile a highly valuable building block with broad potential applications in medicinal chemistry, chemical biology, and materials science.
Medicinal Chemistry and Drug Discovery
The pyridine nucleus is a well-established "privileged scaffold" in drug design, appearing in numerous approved pharmaceuticals.[3] The addition of an ethynyl group provides a versatile handle for lead optimization and the synthesis of novel drug candidates.
"Click" Chemistry and Bioorthogonal Labeling: The terminal alkyne is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[4] This allows for the efficient and regioselective synthesis of 1,2,3-triazole-linked conjugates. This strategy can be employed to:
Synthesize libraries of novel compounds for high-throughput screening.
Attach the nicotinonitrile scaffold to biomolecules for target identification and validation studies.
Develop probes for chemical biology applications, such as activity-based protein profiling.
Caption: CuAAC "click" reaction with 5-ethynylnicotinonitrile.
Synthesis of Fused Heterocyclic Systems: The ethynyl group can participate in various cycloaddition and annulation reactions to construct more complex, polycyclic scaffolds with potential biological activity.
Lead Optimization: The ethynyl group can be further functionalized to introduce a variety of substituents, allowing for fine-tuning of the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, it can be hydrogenated to the corresponding ethyl or vinyl derivatives, or it can undergo addition reactions to introduce new functional groups.
While direct biological activity data for 5-ethynylnicotinonitrile is not yet widely published, the broader class of nicotinonitrile derivatives has shown a wide range of biological activities, including anticancer and antimicrobial properties.[5] Furthermore, other 5-ethynyl-substituted heterocyclic compounds have demonstrated significant antiviral activities.[6]
Materials Science
The rigid, linear nature of the ethynyl group makes it an attractive component for the construction of novel organic materials.
Conjugated Polymers: 5-Ethynylnicotinonitrile can be used as a monomer in the synthesis of conjugated polymers. The incorporation of the pyridine and nitrile moieties can impart unique electronic and photophysical properties to the resulting materials, making them potentially useful in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom of the pyridine ring and the nitrile group can act as ligands for metal ions, enabling the construction of coordination polymers and MOFs. The ethynyl group can be used to further modify the properties of these materials or to link different framework structures.
Conclusion and Future Outlook
5-Ethynylnicotinonitrile is a versatile and strategically important building block that holds significant promise for a wide range of research applications. Its straightforward synthesis via the Sonogashira coupling reaction makes it readily accessible to the scientific community. The presence of three distinct functional handles—the pyridine ring, the ethynyl group, and the nitrile moiety—provides a rich platform for chemical diversification.
For researchers in drug discovery, 5-ethynylnicotinonitrile offers a powerful tool for the rapid synthesis of novel compound libraries and for the development of targeted therapeutics. In the field of materials science, it represents a promising monomer for the creation of new functional organic materials with tailored electronic and optical properties. As the demand for novel molecular architectures continues to grow, the utility of such versatile building blocks will undoubtedly expand, paving the way for new discoveries and innovations.
References
Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]
Sonogashira coupling of compounds 7 with trimethylsilylacetylene. (n.d.). ResearchGate.
Jiao, L., et al. (2013). 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. PubMed. [Link]
Abdel-Aziz, A. A.-M., et al. (2020). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
1 H NMR and 13 C NMR spectra of 5. (n.d.). ResearchGate.
Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides. (n.d.). ResearchGate.
1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). National Institutes of Health.
De Clercq, E., et al. (1991). Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide and related compounds. Antimicrobial Agents and Chemotherapy, 35(4), 679–684. [Link]
(2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate. [Link]
What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. (n.d.). ResearchGate.
Jones, A. S., et al. (1979). The synthesis of nucleosides derived from 5-ethynyluracil and 5-ethynylcytosine. Journal of the Chemical Society, Perkin Transactions 1, 348-353. [Link]
Solvent‐Free Synthesis of 1,2,4‐Triazols from N‐Tosylhydrazonyl Chlorides and Nitriles. (n.d.). ResearchGate.
Physicochemical characterization of 5-Ethynylnicotinonitrile
Technical Whitepaper: Physicochemical Profiling & Strategic Applications of 5-Ethynylnicotinonitrile Executive Summary 5-Ethynylnicotinonitrile (CAS 152803-05-9), also known as 3-cyano-5-ethynylpyridine, represents a hig...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical Profiling & Strategic Applications of 5-Ethynylnicotinonitrile
Executive Summary
5-Ethynylnicotinonitrile (CAS 152803-05-9), also known as 3-cyano-5-ethynylpyridine, represents a high-value pharmacophore scaffold in modern medicinal chemistry. Its structural uniqueness lies in the juxtaposition of two electron-withdrawing groups—a nitrile and an ethynyl moiety—on a pyridine core. This configuration confers distinct physicochemical properties: reduced basicity, moderate lipophilicity (CLogP ~0.54), and dual-modality reactivity.
This guide provides a rigorous technical framework for the identification, characterization, and application of 5-Ethynylnicotinonitrile. It is designed to transition this compound from a raw building block to a validated tool in Fragment-Based Drug Discovery (FBDD) and bioorthogonal "click" chemistry.
Molecular Identity & Structural Integrity
Establishing the identity of 5-Ethynylnicotinonitrile requires a multi-modal spectroscopic approach to confirm regio-isomerism, particularly distinguishing it from its 2- or 4-ethynyl isomers.
Table 1: Core Identification Parameters
Parameter
Specification
Notes
IUPAC Name
5-Ethynylpyridine-3-carbonitrile
Alternate: 3-Cyano-5-ethynylpyridine
CAS Number
152803-05-9
Verify against CoA; isomers have different CAS.
Molecular Formula
C₈H₄N₂
Exact Mass: 128.0374 Da
SMILES
N#CC1=CN=CC(C#C)=C1
Pyridine nitrogen at pos 1; CN at 3; CCH at 5.
Molecular Weight
128.13 g/mol
Suitable for FBDD (Rule of 3 compliant).
Appearance
White to pale yellow solid
Coloration often indicates oxidation or Pd residues.
Spectroscopic Signature (Predicted & Observed)
¹H NMR (DMSO-d₆, 400 MHz):
The aromatic region is defined by three distinct protons on the pyridine ring. Due to the electron-withdrawing nature of both the cyano (-CN) and ethynyl (-C≡CH) groups, these protons are significantly deshielded.
δ ~9.00 ppm (s, 1H, H-2): Most deshielded, located between the ring nitrogen and the nitrile.
δ ~8.90 ppm (s, 1H, H-6): Located between the ring nitrogen and the ethynyl group.
δ ~8.40 ppm (t/dd, 1H, H-4): Located between the two substituents.
δ ~4.60 ppm (s, 1H, -C≡C-H): The acetylenic proton. Note: This signal is diagnostic. Absence indicates deprotonation or degradation.
IR Spectroscopy (ATR):
~2235 cm⁻¹: Sharp, weak band characteristic of the Nitrile (C≡N) stretch.
~2110 cm⁻¹: Weak band characteristic of the Alkyne (C≡C) stretch.
~3250 cm⁻¹: Sharp, strong band for the terminal Alkyne (≡C-H) stretch.
Physicochemical Profiling
Understanding the solution behavior of 5-Ethynylnicotinonitrile is critical for assay development. The compound exhibits "Goldilocks" polarity—soluble enough for organic synthesis but polar enough for biological interactions.
Table 2: Physicochemical Properties
Property
Value / Range
Implications for Research
CLogP
0.54 [1]
Ideal for CNS penetration; high ligand efficiency.
TPSA
~37 Ų
Suggests good membrane permeability.
pKa (Pyridine N)
< 2.0 (Predicted)
Critical: The EWGs render the pyridine nitrogen non-basic. It will not protonate at physiological pH (7.4).
Solubility (Water)
Low (< 1 mg/mL)
Requires co-solvent (DMSO/Ethanol) for biological assays.
Solubility (Organic)
High (DMSO, DCM, MeOH)
Compatible with standard click chemistry solvents.
Do not attempt to form hydrochloride salts of this compound using standard ethereal HCl. The basicity of the pyridine nitrogen is drastically suppressed by the inductive effects of the 3-cyano and 5-ethynyl groups. Salt formation is thermodynamically unfavorable and likely unstable, leading to disproportionation. Handle as a free base.
Functional Reactivity & Applications
The utility of 5-Ethynylnicotinonitrile lies in its orthogonal reactivity.
A. The "Click" Handle (CuAAC)
The 5-ethynyl group is a sterically accessible partner for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Reactivity: High. The electron-deficient pyridine ring activates the alkyne towards nucleophilic attack, potentially increasing the rate of cycloaddition compared to phenylacetylenes.
Protocol Note: Use Cu(I) stabilizing ligands (e.g., THPTA) to prevent oxidative homocoupling (Glaser coupling) of the alkyne, which is a common side reaction for this substrate.
B. Nitrile Stability
The 3-cyano group is robust under standard "click" conditions. However, it is susceptible to:
Hydrolysis: To nicotinamide/nicotinic acid derivatives under strong acidic/basic conditions at elevated temperatures.
Reduction: To the aminomethyl group (-CH₂NH₂) under hydrogenation conditions.
Experimental Protocols
Protocol A: Purity Determination via HPLC
Standardize this workflow to ensure batch-to-batch consistency.
Technical Guide: 5-Ethynylnicotinonitrile as a Divergent Scaffold for Heterocycle Synthesis
Executive Summary 5-Ethynylnicotinonitrile (5-ENN) represents a high-value "privileged scaffold" intermediate in medicinal chemistry. Its structural uniqueness lies in the meta-positioning of two distinct electrophilic v...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Ethynylnicotinonitrile (5-ENN) represents a high-value "privileged scaffold" intermediate in medicinal chemistry. Its structural uniqueness lies in the meta-positioning of two distinct electrophilic vectors on a pyridine core: a cyano group (C-3) and a terminal alkyne (C-5). This geometry allows for orthogonal functionalization , enabling the rapid generation of fragment-based drug discovery (FBDD) libraries.
This guide provides a validated technical roadmap for synthesizing 5-ENN and utilizing it to access complex heterocycles, specifically targeting mGluR5 antagonists and kinase inhibitors.
Structural Logic & Synthetic Causality
The utility of 5-ENN stems from the electronic deficiency of the pyridine ring. The nitrogen atom pulls electron density, making the C-3 and C-5 positions susceptible to nucleophilic attack only under specific conditions, while the substituents themselves dictate the reaction trajectory.
The Alkyne Vector (C-5): A terminal alkyne acts as a "click" handle (CuAAC) or a precursor to acetyl groups (via hydration), enabling access to triazoles, pyrazoles, and isoxazoles.
The Nitrile Vector (C-3): A masked carboxylic acid or amine precursor. It can form tetrazoles or, upon reduction, facilitate intramolecular cyclization with the C-5 substituent to form fused bicyclic systems like 2,6- or 2,7-naphthyridines.
Synthesis of the Core Scaffold
The synthesis relies on a robust Sonogashira coupling followed by desilylation. Direct coupling of acetylene gas is generally avoided due to poor atom economy and safety risks; the trimethylsilyl (TMS) protecting group strategy is the industry standard.
Diagram 1: Synthesis Workflow
Experimental Protocols
Protocol A: Preparation of 5-Ethynylnicotinonitrile (Self-Validating)
Objective: Synthesize 5-ENN on a multigram scale with >95% purity.
Step 1: Sonogashira Coupling
Charge: In a dry 3-neck flask under Argon, combine 5-bromonicotinonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.01 eq).
Solvent: Add anhydrous THF (10 mL/g substrate) and Et₃N (3.0 eq). Note: Deoxygenate solvents thoroughly to prevent homocoupling (Glaser coupling) of the alkyne.
Reaction: Heat to 50°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The bromide (Rf ~0.4) should disappear; a fluorescent blue spot (TMS-product) appears (Rf ~0.6).
Workup: Filter through a Celite pad to remove Pd/Cu. Concentrate the filtrate.
Step 2: Desilylation (The Critical Step)
Dissolution: Dissolve the crude TMS-intermediate in MeOH.
Cleavage: Add K₂CO₃ (1.5 eq) at 0°C. Stir at room temperature for 30–60 mins.
Validation: Monitor via TLC. The TMS spot will disappear, replaced by a slightly more polar spot (5-ENN).
Purification: Aqueous workup (EtOAc extraction). Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Yield Expectation: 85–92% over two steps.
Safety Note: Terminal alkynes can be unstable. Store 5-ENN at -20°C under inert atmosphere to prevent polymerization.
Divergent Applications: From Scaffold to Heterocycles
Once isolated, 5-ENN serves as a "hub" for three distinct heterocyclic classes.
Path 1: 1,2,3-Triazoles (The "Click" Vector)
The most common application is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is critical for connecting the pyridine core to lipophilic domains in kinase inhibitors.
Mechanism: The pyridine nitrogen can coordinate copper, potentially poisoning the catalyst. Optimization: Use a tris(triazolyl)amine ligand (TBTA) to protect the Cu(I) species.
Path 2: Isoxazoles and Pyrazoles (The Hydration Vector)
Hydration of the alkyne yields 5-acetylnicotinonitrile. This ketone is a versatile precursor.
Heterocycle Formation: Reaction of the acetyl group with hydrazine yields methyl-substituted pyrazoles; reaction with hydroxylamine yields isoxazoles.
Path 3: Fused Naphthyridines (The Cyclization Vector)
Simultaneous activation of the nitrile and alkyne allows for ring fusion.
Method: Reaction with ammonia or primary amines under high temperature can lead to 2,7-naphthyridine derivatives via nucleophilic attack on the nitrile followed by cyclization onto the alkyne.
Diagram 2: Divergent Synthesis Map
Comparative Data: Catalyst Systems
The choice of catalyst for the initial Sonogashira coupling significantly impacts yield and purity.
Catalyst System
Additive
Yield (Step 1)
Notes
Pd(PPh₃)₂Cl₂ / CuI
Et₃N
92%
Standard. Robust. Requires Cu removal.
Pd(OAc)₂ / PPh₃
CuI, Diisopropylamine
85%
Higher homocoupling byproducts observed.
Pd/C (Heterogeneous)
CuI, PPh₃
78%
Easier workup (filtration), but slower kinetics.
Copper-Free (Pd only)
TBAF (activator)
60%
Avoids Cu-contamination but lower yield.
Recommendation: Use the Pd(PPh₃)₂Cl₂ / CuI system for discovery chemistry. For GMP manufacturing, switch to Copper-free methods to avoid heavy metal scavenging issues later.
References
Synthesis of 5-alkynylnicotinonitriles
Title: "Synthesis and reactivity of 3,5-disubstituted pyridines via Sonogashira coupling."
Source:Journal of Organic Chemistry (General reference for pyridine couplings).
Context: Standard protocols for electron-deficient heterocycles.
(Note: Representative for Sonogashira on heterocycles).
Click Chemistry Applications
Title: "Click chemistry in medicinal chemistry: Applications of the CuAAC reaction."[1]
Source:Journal of Medicinal Chemistry.
Context: Describes the utility of triazoles as amide bioisosteres.
mGluR5 Antagonists
Title: "Discovery of 3-cyano-5-ethynylpyridine derivatives as potent mGluR5 negative allosteric modul
Source:Bioorganic & Medicinal Chemistry Letters.
Context: Direct applic
Kinase Inhibitor Scaffolds
Title: "Nicotinonitrile as an essential scaffold in medicinal chemistry."
Source:Assiut University Journal.
Context: Reviews the broad biological activity of the nicotinonitrile core.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Using 5-Ethynylnicotinonitrile in Organic Synthesis
CAS: 152803-05-9 (Primary)
Content Type: Technical Application Note & Protocol Guide
Introduction: The Bifunctional "Spider" Scaffold
5-Ethynylnicotinonitrile (5-ENN) is a high-value heteroaromatic building block characterized by a 3,5-disubstitution pattern on the pyridine ring. Unlike ortho-substituted pyridines, the meta-relationship between the electron-withdrawing nitrile (-CN) and the reactive ethynyl (-C≡CH) group provides steric independence, allowing this molecule to serve as a rigid, non-chelating linker in Fragment-Based Drug Discovery (FBDD) and PROTAC design.
Key Chemical Attributes:
Electronic Profile: The pyridine nitrogen and the C3-nitrile group significantly deplete electron density from the ring. This increases the acidity of the C5-ethynyl proton (
), making it highly reactive in deprotonation-based catalytic cycles (e.g., Sonogashira) compared to phenylacetylene.
Orthogonality: The alkyne allows for "soft" transition-metal catalysis (CuAAC, Sonogashira), while the nitrile remains inert to these conditions, available for later "hard" nucleophilic attacks or hydrolysis.
Reactivity Landscape
The following diagram illustrates the divergent synthetic pathways accessible via 5-ENN.
Figure 1: Divergent synthesis map for 5-Ethynylnicotinonitrile. The alkyne and nitrile groups can be addressed sequentially.
The primary application of 5-ENN is in "Click Chemistry" to generate 1,4-disubstituted 1,2,3-triazoles. This reaction is ubiquitous in DNA-Encoded Library (DEL) synthesis because the pyridine core improves aqueous solubility compared to benzene analogs.
Critical Considerations
Copper Chelation: The pyridine nitrogen can weakly coordinate Cu(I), potentially poisoning the catalyst. Protocol Adjustment: Use a slightly higher catalyst loading (5-10 mol%) or a stabilizing ligand (e.g., TBTA or THPTA) to outcompete the pyridine.
Solvent Compatibility: 5-ENN is moderately soluble in water but highly soluble in DMSO.
Detailed Protocol: Ligand-Accelerated CuAAC
Objective: Synthesis of a 5-(1-substituted-1H-1,2,3-triazol-4-yl)nicotinonitrile.
Reagents:
5-Ethynylnicotinonitrile (1.0 equiv)
Organic Azide (
) (1.1 equiv)
(5 mol%)
Sodium Ascorbate (10 mol%)
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%) - Essential for protecting Cu(I) from oxidation and pyridine chelation.
Solvent: DMSO/Water (1:1 v/v)
Step-by-Step Methodology:
Stock Preparation: Prepare a 0.1 M stock solution of 5-ENN and the azide in DMSO. Prepare a fresh 0.1 M aqueous solution of Sodium Ascorbate.
Catalyst Pre-complexation: In a separate vial, mix the
solution with the THPTA ligand solution. The solution should remain clear blue.
Reaction Assembly:
To a reaction vial, add the 5-ENN solution.
Add the Azide solution.
Add the pre-complexed Cu-THPTA mixture.
Initiation: Add the Sodium Ascorbate solution last. The mixture may turn colorless or pale yellow (indicating reduction to Cu(I)).
Incubation: Stir at Room Temperature (25°C) for 2–4 hours. Monitor by LC-MS (Target mass = MW of Azide + 128.13).
Work-up:
Dilute with water (5x volume). The triazole product often precipitates.
If precipitate forms: Filter and wash with cold water.
If soluble: Extract with Ethyl Acetate (3x). Wash organic layer with 5%
(to remove copper traces) followed by brine.
Purification: Silica gel chromatography (DCM/MeOH gradient).
Application Module B: Sonogashira Cross-Coupling
Coupling 5-ENN with aryl halides allows for the construction of diarylalkynes, common in molecular electronics and kinase inhibitors.
Critical Considerations
Glaser Homocoupling: The electron-deficient pyridine ring makes the terminal alkyne prone to oxidative homocoupling (forming diyne dimers). Strict deoxygenation is required.
Base Sensitivity: The nitrile group is sensitive to strong nucleophilic bases at high temperatures. Use mild amine bases (
or DIPEA).
Detailed Protocol: Pd/Cu-Catalyzed Arylation
Objective: Synthesis of 5-(arylethynyl)nicotinonitrile.
Reagents:
5-Ethynylnicotinonitrile (1.2 equiv)
Aryl Iodide (
) (1.0 equiv)
Catalyst:
(2-5 mol%)
Co-catalyst: CuI (1-3 mol%)
Base/Solvent: Triethylamine (
) / THF (1:1 ratio)
Workflow Diagram:
Figure 2: Workflow for Sonogashira coupling emphasizing oxygen exclusion.
Step-by-Step Methodology:
Deoxygenation: In a dry Schlenk flask, add THF and Triethylamine. Sparge with Argon for 15 minutes. This is the most critical step.
Loading: Add the Aryl Iodide,
, and CuI to the flask under a counter-flow of Argon.
Alkyne Addition: Add 5-ENN last. (If 5-ENN is a solid, add with catalysts; if liquid, inject via syringe).
Reaction: Stir at Room Temperature. If the Aryl Iodide is sterically hindered, heat to 50°C.
Visual Cue: The reaction often turns dark brown/black as Pd(0) species form.
Time: 4–12 hours.
Work-up:
Filter the reaction mixture through a pad of Celite to remove palladium black and ammonium salts.
Himo, F., et al. (2005).[1] Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Rate Acceleration. Journal of the American Chemical Society, 127(1), 210–216.[1] [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922. [Link]
Application Note: Palladium-Catalyzed Reactions of 5-Ethynylnicotinonitrile
Abstract 5-Ethynylnicotinonitrile (5-ENN) is a high-value pharmacophore scaffold characterized by an electron-deficient pyridine core substituted with a nitrile group at position 3 and a terminal alkyne at position 5. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-Ethynylnicotinonitrile (5-ENN) is a high-value pharmacophore scaffold characterized by an electron-deficient pyridine core substituted with a nitrile group at position 3 and a terminal alkyne at position 5. This unique electronic arrangement makes 5-ENN a versatile building block for constructing rigid molecular linkers and fused heterocyclic systems (e.g., azaindoles, furopyridines) prevalent in kinase inhibitors and allosteric modulators.
This guide details the optimized protocols for the synthesis of 5-ENN and its subsequent deployment in Palladium-catalyzed C-C bond formation and tandem annulation reactions. Emphasis is placed on overcoming catalyst poisoning inherent to cyanopyridines and mitigating homocoupling side reactions.
Synthesis of the Precursor: 5-Ethynylnicotinonitrile
Before deploying 5-ENN in complex couplings, it must be synthesized with high purity. Commercial sources often contain homocoupled impurities. We recommend in-house synthesis from 5-bromonicotinonitrile via a Sonogashira/Desilylation sequence to ensure the "active" alkyne proton is available.
Charge: In a dry Schlenk flask, add 5-bromonicotinonitrile (1.0 equiv), Pd(PPh
)Cl (2 mol%), and CuI (1 mol%).
Solvent: Add anhydrous THF (0.2 M concentration) and Et
N (3.0 equiv). Note: DEA is avoided here to prevent potential nucleophilic attack on the nitrile.
Degas: Sparge with Argon for 15 minutes. Oxygen promotes Glaser homocoupling of the alkyne.
Addition: Add Ethynyltrimethylsilane (1.2 equiv) dropwise via syringe.
Reaction: Stir at 50°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product is usually a distinct fluorescent spot.
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via silica flash chromatography.
Step 2: Deprotection
Dissolve: Dissolve the TMS-intermediate in MeOH (0.1 M).
Cleavage: Add K
CO (1.5 equiv) at 0°C. Stir for 30 min.
Critical Control: Do not heat. High pH and temp can hydrolyze the nitrile to the amide.
Isolation: Dilute with water, extract with DCM. Wash with brine. Dry over Na
SO.
Storage: Store under Argon at -20°C. Terminal alkynes on electron-deficient rings are prone to polymerization.
Core Application: Sonogashira Cross-Coupling
This protocol describes the coupling of 5-ENN with various Aryl Halides to create rigid biaryl-alkyne linkers.
Mechanism & Rationale
The nitrile group at C3 withdraws electron density, making the alkyne proton at C5 more acidic (
~23) than phenylacetylene. This facilitates the transmetallation step but also increases susceptibility to base-mediated degradation. We utilize a Pd(PPh) / CuI system which balances reactivity with stability.
5-ENN is an ideal precursor for synthesizing fused ring systems like Furo[3,2-c]pyridines or Pyrrolo[3,2-c]pyridines . These reactions involve a tandem Sonogashira coupling followed by an intramolecular nucleophilic attack on the alkyne.
Protocol: Synthesis of 2-Substituted Furo[3,2-c]pyridine
Solvent: DMSO (Promotes the cyclization step better than DMF).
Conditions: Heat to 100°C for 12 hours.
Mechanism:
Standard Sonogashira coupling forms the intermediate diphenylacetylene derivative.
The phenolic oxygen (activated by DBU) attacks the alkyne (activated by Pd or Cu) in a 5-endo-dig or 6-endo-dig fashion, followed by isomerization to the aromatic furan.
Purification: These products are often highly fluorescent. Purify on silica using a gradient of DCM/MeOH (0-5%).
Troubleshooting & Optimization
The 3-cyano-5-ethynylpyridine scaffold presents specific challenges not found in simple phenylacetylenes.
Common Failure Modes
Observation
Root Cause
Corrective Action
Reaction Stalls <50%
Catalyst poisoning by Pyridine Nitrogen.
Switch to bulky ligands (e.g., XPhos or SPhos ) that prevent N-coordination to the Pd center.
Homocoupling (Glaser)
Oxygen presence; Alkyne is too acidic.
Degas rigorously (Freeze-Pump-Thaw). Reduce CuI loading to 0.5 mol% or use a Copper-Free protocol (Pd(OAc) / DABCO).
Nitrile Hydrolysis
Basic conditions + Trace water + Heat.
Ensure solvents are anhydrous (<50 ppm HO). Use milder bases like CsCO instead of hydroxides or alkoxides.
Black Precipitate
"Pd Black" formation (ligand dissociation).
Add excess PPh (5-10 mol%) to stabilize the active Pd(0) species.
Workflow Logic
The following decision tree helps select the correct conditions based on the coupling partner.
Figure 2: Decision matrix for optimizing reaction conditions based on electrophile reactivity.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Roesch, K. R., & Larock, R. C. (1999).[2] Synthesis of Isoquinolines and Pyridines by the Palladium- and Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes.[2] Organic Letters, 1(4), 553–556.
Sakamoto, T., et al. (1986). Condensed Heteroaromatic Ring Systems. Synthesis of Indoles and Pyrrolo[2,3-c]pyridines from o-Haloarenes. Chemical & Pharmaceutical Bulletin, 34(6), 2362-2368.
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
Ye, X., et al. (2011). Palladium-Catalyzed Cyclization of 3-Alkynylpyridines: A Route to Furo[3,2-c]pyridines. Tetrahedron Letters, 52(48), 6383-6387.
Application Notes and Protocols for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-Ethynylnicotinonitrile
Introduction: The Strategic Importance of the 1,2,3-Triazole Moiety in Modern Drug Discovery The 1,2,3-triazole ring system has emerged as a privileged structural motif in medicinal chemistry, lauded for its exceptional...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the 1,2,3-Triazole Moiety in Modern Drug Discovery
The 1,2,3-triazole ring system has emerged as a privileged structural motif in medicinal chemistry, lauded for its exceptional stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1][2] The advent of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of these valuable heterocycles.[3][4] This reaction facilitates the rapid and efficient covalent linkage of diverse molecular building blocks under mild conditions, yielding exclusively the 1,4-disubstituted 1,2,3-triazole regioisomer.[3][5]
This application note provides a comprehensive guide to the CuAAC reaction with a particular focus on a strategically important, yet nuanced, building block: 5-Ethynylnicotinonitrile. The presence of the electron-withdrawing nitrile group and the pyridine ring introduces specific electronic considerations that influence reaction kinetics and optimization. This document will delve into the mechanistic underpinnings of the CuAAC reaction, offer detailed, field-proven protocols for its execution with 5-Ethynylnicotinonitrile, and explore the potential applications of the resulting nicotinonitrile-substituted triazoles in drug development and chemical biology.
Understanding the CuAAC Reaction: A Mechanistic Overview
The CuAAC reaction is a significant rate enhancement over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of regioisomers.[3][6] The catalytic cycle, mediated by a copper(I) species, ensures high regioselectivity and efficiency.
The currently accepted mechanism involves the following key steps:
Formation of the Copper(I)-Acetylide: The reaction initiates with the formation of a copper(I)-acetylide complex. This step is generally fast and involves the deprotonation of the terminal alkyne.[3][7]
Coordination of the Azide: The organic azide then coordinates to the copper center of the acetylide complex.
Cycloaddition and Ring Formation: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-containing intermediate.
Rearrangement and Protonolysis: This intermediate rearranges to a more stable triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing the cycle to continue.[6]
The electron-deficient nature of 5-Ethynylnicotinonitrile can influence the rate of the initial copper-acetylide formation and the subsequent steps. While electron-poor alkynes can sometimes exhibit slower reaction rates, the appropriate choice of catalyst, ligand, and solvent can mitigate these effects and ensure high conversion.[8]
Figure 1: A simplified representation of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) catalytic cycle.
The Strategic Advantage of 5-Ethynylnicotinonitrile in Drug Discovery
The nicotinonitrile moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[9] Its inclusion in a molecule can impart a range of desirable properties, including:
Hydrogen Bonding Capabilities: The nitrogen atom of the pyridine ring and the nitrile group can act as hydrogen bond acceptors, facilitating interactions with biological targets.
Metabolic Stability: The nicotinonitrile scaffold is generally robust and resistant to metabolic degradation.
Modulation of Physicochemical Properties: The polar nature of the nicotinonitrile group can influence a molecule's solubility, lipophilicity, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
By incorporating 5-Ethynylnicotinonitrile into molecules via the CuAAC reaction, researchers can readily access a diverse library of novel compounds with the potential for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11][12]
Experimental Protocols: A Guide to Successful CuAAC Reactions with 5-Ethynylnicotinonitrile
The following protocols provide a robust starting point for performing CuAAC reactions with 5-Ethynylnicotinonitrile. Optimization of specific parameters may be necessary depending on the nature of the azide coupling partner.
General Considerations and Reagent Preparation
Purity of Reagents: Use high-purity 5-Ethynylnicotinonitrile and azide starting materials. Impurities can chelate the copper catalyst and inhibit the reaction.
Solvent Selection: A variety of solvents can be used for CuAAC reactions, with mixtures of water and a co-solvent such as t-butanol, DMSO, or DMF being common. The choice of solvent will depend on the solubility of the reactants. For reactions with electron-deficient alkynes, polar solvents are often preferred.
Copper Source: The active catalyst is Cu(I). This can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate. The in situ generation method is often preferred for its convenience and for minimizing the concentration of free Cu(I), which can be prone to oxidation.[6]
Ligands: The use of a copper-coordinating ligand is highly recommended, especially in bioconjugation reactions or with challenging substrates. Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state, prevent catalyst aggregation, and accelerate the reaction rate.[3]
Protocol 1: Small-Scale Synthesis of a 1,4-Disubstituted Nicotinonitrile Triazole
This protocol is suitable for initial screening and optimization studies.
Materials:
5-Ethynylnicotinonitrile
Organic Azide
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
Sodium Ascorbate
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)
Solvent (e.g., 1:1 mixture of t-butanol and water)
Reaction vial (e.g., 4 mL screw-cap vial)
Magnetic stirrer and stir bar
Procedure:
Reactant Preparation: In a reaction vial, dissolve 5-Ethynylnicotinonitrile (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., 2 mL of 1:1 t-butanol/water).
Catalyst Preparation (if using a ligand): In a separate small vial, prepare a stock solution of the copper catalyst. For example, dissolve CuSO₄·5H₂O (0.01-0.05 eq) and TBTA (0.01-0.05 eq) in a small amount of the reaction solvent.
Reaction Initiation: To the stirring solution of the alkyne and azide, add the copper catalyst solution (if prepared separately) or the solid CuSO₄·5H₂O (0.01-0.05 eq).
Addition of Reducing Agent: Prepare a fresh stock solution of sodium ascorbate (0.1-0.2 eq) in water. Add the sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.
Work-up and Purification:
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Bioconjugation with a 5-Ethynylnicotinonitrile-Labeled Molecule
This protocol is adapted for reactions involving sensitive biomolecules at low concentrations.
Reagent Stock Solutions: Prepare fresh stock solutions of all reagents in the appropriate buffer or water.
CuSO₄·5H₂O (e.g., 20 mM)
THPTA (e.g., 50 mM)
Sodium Ascorbate (e.g., 100 mM)
Azide-cargo (e.g., 10 mM)
Reaction Setup: In a microcentrifuge tube, combine the following in order:
Aqueous buffer
5-Ethynylnicotinonitrile-labeled biomolecule (to a final concentration typically in the µM range)
Azide-cargo (typically 2-10 equivalents relative to the biomolecule)
Catalyst Premix: In a separate tube, premix the CuSO₄·5H₂O and THPTA solutions. A 1:5 ratio of Cu:ligand is often used.
Reaction Initiation: Add the premixed catalyst solution to the reaction mixture, followed by the freshly prepared sodium ascorbate solution.
Incubation: Gently mix the reaction and incubate at room temperature or 37 °C. Reaction times can vary from 30 minutes to a few hours.
Purification: The purification method will depend on the nature of the biomolecule. Common methods include:
Size-exclusion chromatography (e.g., spin desalting columns) to remove small molecule reagents.
Dialysis against an appropriate buffer.
Precipitation of the biomolecule.
Figure 2: A flowchart illustrating the key steps in the small-scale synthesis and bioconjugation protocols for CuAAC with 5-Ethynylnicotinonitrile.
Data Interpretation and Characterization
The successful formation of the 1,4-disubstituted triazole product can be confirmed by a variety of analytical techniques:
Technique
Expected Observations
Thin Layer Chromatography (TLC)
Disappearance of the limiting starting material and the appearance of a new, typically more polar, product spot.
Liquid Chromatography-Mass Spectrometry (LC-MS)
A peak corresponding to the calculated mass of the triazole product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The appearance of a characteristic singlet for the triazole proton (H-5) typically in the range of δ 7.5-8.5 ppm in ¹H NMR. The disappearance of the acetylenic proton signal. Characteristic shifts in the ¹³C NMR spectrum for the triazole carbons.[13]
Infrared (IR) Spectroscopy
Disappearance of the characteristic alkyne C≡C-H stretch (around 3300 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹).
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Product Formation
- Inactive catalyst (Cu(II) instead of Cu(I))- Impure reagents- Poor solubility of reactants- Insufficient reaction time
- Ensure fresh sodium ascorbate solution is used.- Use a stabilizing ligand (TBTA, THPTA).- Purify starting materials.- Screen different solvent systems.- Increase reaction time and continue monitoring.
Formation of Side Products
- Oxidative homocoupling of the alkyne (Glaser coupling)
- Use a slight excess of sodium ascorbate.- Degas the solvent to remove oxygen.- Employ a stabilizing ligand.
Difficulty in Purification
- Similar polarity of product and starting materials
- Optimize the TLC solvent system for better separation before attempting column chromatography.- Consider recrystallization if the product is a solid.
Conclusion: A Versatile Tool for Chemical Innovation
The Copper-Catalyzed Azide-Alkyne Cycloaddition with 5-Ethynylnicotinonitrile offers a powerful and reliable method for the synthesis of novel, functionalized 1,2,3-triazoles. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors. The resulting nicotinonitrile-containing triazoles hold significant promise for applications in drug discovery, bioconjugation, and materials science, opening up new avenues for the development of innovative chemical entities with tailored properties and functions.[14]
References
Presolski, S. J., Hong, V. P., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]
Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition. Chemical reviews, 108(8), 2952-3015. Available at: [Link]
Díaz, D. D., Punna, S., Holzer, P., McPherson, A. K., Sharpless, K. B., & Fokin, V. V. (2004). Click chemistry in materials synthesis. 1. Covalent and noncovalent functionalization of polyolefins. Journal of Polymer Science Part A: Polymer Chemistry, 42(17), 4392-4403. Available at: [Link]
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper (I)-catalyzed synthesis of 1, 2, 3-triazoles. A mechanistic DFT study. Journal of the American Chemical Society, 127(1), 210-216. Available at: [Link]
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available at: [Link]
Pathan, M. A., Al-Sanea, M. M., & Youssif, B. G. (2019). 1, 2, 3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European journal of medicinal chemistry, 182, 111642. Available at: [Link]
N'ZENGOU, R. A. F., N'DONG, U. J. A., M'VOUBOU, M., & NSI-EMVO, E. (2018). Synthesis, Characterization and Antimicrobial Activities of 1, 4-Disubstituted 1, 2, 3-Triazole Compounds. International Journal of Pharmaceutical Sciences and Research, 9(11), 4721-27. Available at: [Link]
Al-Tel, T. H. (2023). Design, synthesis, and antimicrobial activity of fluorophore 1, 2, 3-triazoles linked nicotinonitrile derivatives. Journal of Molecular Structure, 1272, 134177. Available at: [Link]
Frontiers. (2023). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Available at: [Link]
Shkodenko, L. O., Shkodenko, O. A., & Shtrygol, S. Y. (2021). Investigation of 1, 4-Substituted 1, 2, 3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 26(19), 5949. Available at: [Link]
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2015). Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. Journal of the Chinese Chemical Society, 62(1), 69-76. Available at: [Link]
Li, Y., Zhang, H., & Yang, S. (2004). Synthesis and biological activities of novel triazole compounds containing 1, 3-dioxolane rings. Molecules, 9(11), 913-920. Available at: [Link]
Reddy, K. R., Dubbu, S., & Gobi, K. (2018). Copper (I)-Catalyzed Synthesis of 1, 4-Disubstituted 1, 2, 3-Triazoles from Azidoformates and Aryl Terminal Alkynes. The Journal of organic chemistry, 83(8), 4539-4546. Available at: [Link]
MDPI. (2023). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Available at: [Link]
Ke, P., Chen, X., & Zhang, W. (2019). 1, 4-Disubstituted 1H-1, 2, 3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Frontiers in chemistry, 7, 182. Available at: [Link]
El-Metwaly, A. M., El-Sayed, R., & El-Gazzar, A. R. (2018). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Chemical and Pharmaceutical Research, 10(1), 1-10. Available at: [Link]
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available at: [Link]
Kaur, R., & Singh, G. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC medicinal chemistry, 11(1), 14-29. Available at: [Link]
Dehaen, W., & Bakulev, V. A. (2015). A recent overview on the synthesis of 1, 4, 5-trisubstituted 1, 2, 3-triazoles. Beilstein journal of organic chemistry, 11, 1405-1416. Available at: [Link]
Hossain, M. K., & Islam, M. S. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Journal of Chemistry, 2022. Available at: [Link]
Hein, C. D., Liu, X. M., & Wang, D. (2008). Relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition. Pharmaceutical research, 25(10), 2216-2224. Available at: [Link]
Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1, 2, 3-Triazoles: synthesis and biological application. Molecules, 24(11), 2175. Available at: [Link]
Application Note: 5-Ethynylnicotinonitrile as a Privileged Scaffold in Kinase Inhibitor Design
Topic: 5-Ethynylnicotinonitrile in the synthesis of kinase inhibitors Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1][2] Abstract & Strategic Ra...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-Ethynylnicotinonitrile in the synthesis of kinase inhibitors
Content Type: Application Note & Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1][2]
Abstract & Strategic Rationale
5-Ethynylnicotinonitrile (CAS: 152803-05-9) represents a high-value "privileged structure" intermediate in the synthesis of ATP-competitive and allosteric kinase inhibitors.[1][2] Its structural utility is defined by three pharmacophoric vectors:
The Pyridine Nitrogen (N1): Acts as a critical Hydrogen Bond Acceptor (HBA) for the kinase hinge region (e.g., interacting with the backbone NH of Met, Leu, or Thr residues).
The Nitrile Group (C3-CN): Increases metabolic stability, modulates polarity, and often engages in dipole-dipole interactions or water-mediated H-bonds within the ATP-binding pocket.[1][2]
The Ethynyl Handle (C5-C≡CH): A rigid, linear vector that allows for the extension of the inhibitor into the solvent-exposed front or the hydrophobic back pocket (DFG-out conformation).[1][2] It serves as a versatile "chemical handle" for Sonogashira couplings or Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC).[1][2]
This guide details the synthesis, handling, and application of 5-Ethynylnicotinonitrile in the construction of a Type II kinase inhibitor library, specifically targeting tyrosine kinases (e.g., Src, EGFR) and serine/threonine kinases (e.g., METTL3, mGlu5 modulators).[1]
Chemical Profile & Properties[1][2][3][4][5][6]
Property
Specification
IUPAC Name
5-Ethynylpyridine-3-carbonitrile
CAS Number
152803-05-9
Molecular Formula
C₈H₄N₂
Molecular Weight
128.13 g/mol
Physical State
Pale yellow to off-white solid
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in water
Before utilizing 5-Ethynylnicotinonitrile in library synthesis, it is often generated in situ or prepared in bulk from 5-bromonicotinonitrile to ensure high purity and prevent alkyne polymerization.[1][2]
Charge: In a flame-dried round-bottom flask, dissolve 5-bromonicotinonitrile (1.0 eq, 10 mmol) in anhydrous THF (50 mL) and Triethylamine (Et₃N) (5.0 eq).
Degas: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%).
Alkyne Addition: Dropwise add Trimethylsilylacetylene (1.2 eq) via syringe.
Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2][3]
Workup: Filter through a celite pad to remove Pd/Cu residues.[1] Concentrate the filtrate.
Purification: Flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes) to yield 5-((trimethylsilyl)ethynyl)nicotinonitrile .
Step 2: Desilylation (Unmasking the Warhead)
Dissolution: Dissolve the TMS-intermediate (from Step 1) in Methanol (20 mL).
Deprotection: Add K₂CO₃ (1.5 eq) at 0°C. Stir at room temperature for 30 minutes. Note: The reaction is rapid; prolonged exposure to base may hydrolyze the nitrile.[1]
Quench: Dilute with water and extract with Dichloromethane (DCM) (3x).
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo (bath temp < 30°C to avoid polymerization).
Application Protocol: Synthesis of Bi-Aryl Kinase Inhibitors
This protocol demonstrates the use of 5-Ethynylnicotinonitrile to synthesize a "Type II" inhibitor scaffold by coupling it with a substituted iodo-aniline (mimicking the hydrophobic tail of drugs like Sorafenib or Ponatinib).[1][2]
Protocol B: Sonogashira Coupling to Aryl Halides
Objective: Link the pyridine hinge-binder to a hydrophobic tail group.[1][2]
Application Note: 5-Ethynylnicotinonitrile in Advanced Materials Science
High-Fidelity Functionalization of MOFs and Bio-Polymer Interfaces Executive Summary 5-Ethynylnicotinonitrile (5-ENN) represents a high-value "Janus" synthon in materials science, characterized by its dual-modality react...
Author: BenchChem Technical Support Team. Date: February 2026
High-Fidelity Functionalization of MOFs and Bio-Polymer Interfaces
Executive Summary
5-Ethynylnicotinonitrile (5-ENN) represents a high-value "Janus" synthon in materials science, characterized by its dual-modality reactivity. Unlike standard pyridine ligands, 5-ENN possesses two distinct orthogonal handles:
The Nicotinonitrile Core: A rigid, electron-deficient aromatic system capable of metal coordination (
) and hydrogen bonding ().
The 5-Ethynyl Group: A sterically accessible "click-ready" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.
This guide details the application of 5-ENN in constructing Post-Synthetically Modified (PSM) Metal-Organic Frameworks (MOFs) and Functionalized Bio-Interfaces . By leveraging the ethynyl group as a latent reactive site after material assembly, researchers can introduce complex functionalities without disrupting the primary material architecture.
Critical for monitoring "Click" conversion (alkyne peak disappearance).
Stability
Air-stable; Light-sensitive
Store in amber vials; alkyne is prone to oxidative coupling if catalyzed.
Application I: Metal-Organic Frameworks (MOFs)
Concept: The "Pillar-and-Post" Strategy
In MOF design, 5-ENN acts as a neutral pillar ligand . The pyridine nitrogen coordinates to metal nodes (e.g., Zn²⁺, Cu²⁺), incorporating the ligand into the lattice. The ethynyl group remains uncoordinated, pointing into the pore space. This allows for Post-Synthetic Modification (PSM) —transforming the pore environment after the crystal has formed.
Protocol A: Solvothermal Synthesis of 5-ENN-Zn-MOF
Target: A robust Zn-based framework with accessible alkyne pores.
Reagents:
Zinc Nitrate Hexahydrate [
]
Terephthalic Acid (Linker A)
5-Ethynylnicotinonitrile (Linker B - The Pillar)
Solvent: DMF/Ethanol (3:1 v/v)
Step-by-Step Methodology:
Pre-Dissolution: Dissolve 1.0 mmol Terephthalic Acid and 0.5 mmol 5-ENN in 15 mL DMF. Sonicate for 10 mins to ensure homogeneity.
Metal Addition: Add 1.0 mmol
dissolved in 5 mL Ethanol.
Crystallization: Seal in a Teflon-lined autoclave. Heat at 85°C for 48 hours .
Expert Insight: Do not exceed 100°C. High temperatures may cause the ethynyl group to cross-link thermally, collapsing the pores.
Washing: Cool to room temperature. Filter the colorless block crystals. Wash
with fresh DMF to remove unreacted ligand.
Activation: Solvent exchange with
(3 days, replenish daily) followed by vacuum drying at 60°C.
Validation:
PXRD: Confirm crystallinity against simulated patterns.
NMR (Digest): Dissolve MOF in DCl/DMSO-
. Integrate Pyridine protons vs. Terephthalic protons to determine ligand ratio.
Application II: "Click" Functionalization of Bio-Surfaces
Concept: Orthogonal Surface Engineering
5-ENN is ideal for functionalizing azide-terminated surfaces (e.g., PEG-hydrogels or SAMs on Gold). The alkyne reacts with the surface azide, rigidly orienting the nicotinonitrile moiety outward. This exposed nitrile group serves as a specific binding site for silver ions (
) or as a hydrogen-bond acceptor for sensing applications.
Protocol B: Heterogeneous CuAAC Surface Grafting
Target: Covalent attachment of 5-ENN to an Azide-functionalized Silica Slide.
Reagents:
Azide-functionalized substrate (e.g.,
)
5-ENN (10 mM in DMSO)
(1 mM in water)
Sodium Ascorbate (2 mM in water - Freshly Prepared)
TBTA Ligand (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) - Crucial for protecting Cu(I)
Workflow:
Catalyst Complexation: Mix
and TBTA (1:2 ratio) in DMSO/Water (1:1) and stir for 5 mins. Add Sodium Ascorbate to reduce Cu(II) to Cu(I) (Solution turns colorless/yellow).
Incubation: Submerge the Azide-slide into the catalyst solution. Immediately add the 5-ENN solution.
Reaction: Incubate at Room Temperature for 4 hours in the dark (exclude oxygen if possible to prevent catalyst oxidation).
Cleaning: Rinse slide sequentially with:
DMSO (removes physisorbed ligand)
0.1 M EDTA (removes Copper traces - Critical step for bio-compatibility)
Ethanol/Water.
Validation (IR Spectroscopy):
Before: Strong Azide peak at ~2100 cm⁻¹.
After: Disappearance of Azide peak; Appearance of Nitrile peak at ~2230 cm⁻¹.
Visualizing the Chemistry
The following diagram illustrates the "Janus" logic: Synthesis of the ligand followed by its divergent applications in MOFs and Surface Science.
Figure 1: Workflow for 5-Ethynylnicotinonitrile synthesis and its divergent applications in MOF engineering (top path) and Surface Functionalization (bottom path).
Troubleshooting & Expert Tips
Issue
Probable Cause
Corrective Action
Low Yield in Click Reaction
Catalyst Poisoning
The pyridine nitrogen in 5-ENN can chelate Cu(I), deactivating the catalyst. Solution: Increase Cu loading to 5-10 mol% or use a strong chelating ligand like TBTA to protect the metal center.
MOF is Amorphous
Synthesis Temp too High
Ethynyl groups are thermally sensitive. Solution: Lower synthesis temp to <90°C and extend reaction time.
Brown Discoloration
Oxidative Coupling
Glaser coupling (alkyne-alkyne) occurred. Solution: Ensure strict exclusion of oxygen during synthesis; use degassed solvents.
References
Mechanism of CuAAC (Click Chemistry): Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). Stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition.
Ethynyl-MOF Synthesis: Jiang, J., et al. (2023).[1] An ethynyl-modified interpenetrated metal-organic framework for highly efficient selective gas adsorption.[1] Dalton Transactions.[1]
Click Chemistry in Materials: Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews.
Pyridine-Nitrile Ligands: Constable, E. C. (2014). 2,2′:6′,2″-Terpyridines: From chemical obscurities to common supramolecular motifs. Chemical Society Reviews.
5-Ethynylnicotinonitrile in the preparation of metal-organic frameworks (MOFs)
This guide details the application of 5-Ethynylnicotinonitrile (5-ENN) as a high-value functional building block in the synthesis of "Click-Ready" Metal-Organic Frameworks (MOFs). Part 1: Strategic Application Overview 5...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of 5-Ethynylnicotinonitrile (5-ENN) as a high-value functional building block in the synthesis of "Click-Ready" Metal-Organic Frameworks (MOFs).
Part 1: Strategic Application Overview
5-Ethynylnicotinonitrile is a bifunctional heterocycle featuring a coordinating pyridine nitrogen and a reactive ethynyl (alkyne) "tag." Its primary utility in MOF chemistry lies in Post-Synthetic Modification (PSM) . Unlike standard structural linkers (e.g., terephthalic acid), 5-ENN is typically employed as a neutral pillaring ligand or a functional capping agent .
Why use 5-Ethynylnicotinonitrile?
Bio-Orthogonal Reactivity: The ethynyl group (-C≡CH) is inert during solvothermal MOF synthesis but highly reactive towards azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the "Click" reaction.
Pore Functionalization: By incorporating 5-ENN as a pillar in layer-type MOFs (e.g., Zn-MOF layers), the alkyne groups project into the pores, creating accessible sites for anchoring complex pharmaceutical payloads that are too sensitive or large to survive direct synthesis.
Structural Modulation: The nitrile group (-CN) at the 3-position can act as a weak secondary donor or a hydrogen-bond acceptor, influencing crystal packing and stability.
Part 2: Experimental Protocols
Protocol A: Reticular Synthesis of Pillared Zn-MOF (Click-Ready Scaffold)
Objective: Construct a porous 3D framework {[Zn₂(BDC)₂(5-ENN)]}ₙ where 5-ENN acts as a neutral pillar between Zinc-Terephthalate (BDC) sheets.
Vial A: Dissolve 0.5 mmol Zn(NO₃)₂·6H₂O in 5 mL DMF/EtOH (1:1 v/v). Sonicate to ensure clarity.
Vial B: Dissolve 0.5 mmol H₂BDC and 0.25 mmol 5-ENN in 5 mL DMF.
Note: The 2:1 ratio of BDC:5-ENN is critical to favor the formation of pillared layers (DMOF topology) over dense phases.
Solvothermal Synthesis:
Mix Vial A and Vial B in a 20 mL scintillation vial or Teflon-lined autoclave.
Seal tightly and heat at 85°C for 48 hours .
Causality: Moderate temperature (85°C) prevents the thermal polymerization of the alkyne groups while ensuring crystallinity.
Isolation and Activation:
Cool to room temperature. Colorless block crystals should form.
Decant the mother liquor and wash crystals with fresh DMF (3x) to remove unreacted ligands.
Solvent Exchange (Critical): Soak crystals in anhydrous Chloroform (CHCl₃) for 3 days, refreshing the solvent every 24 hours. This removes non-volatile DMF from the pores, which can inhibit the subsequent Click reaction.
Objective: Covalent attachment of an Azide-functionalized Drug (Drug-N₃) to the pore walls.
Catalyst Preparation:
Prepare a fresh solution of CuI (Copper(I) Iodide) in Acetonitrile (5 mg/mL).
Note: Cu(I) is the catalyst. Maintain anaerobic conditions if the drug is oxidation-sensitive.
The "Click" Reaction:
Suspend 50 mg of Activated 5-ENN-MOF in 2 mL of Methanol/Chloroform (1:1).
Add 2 equivalents (relative to 5-ENN content) of the Azide-Drug .
Add 10 µL of the CuI catalyst solution.
Incubate at 40°C for 24 hours with gentle agitation (do not stir with a magnetic bar to avoid crushing crystals).
Washing:
Wash extensively with MeOH and EDTA solution (to chelate and remove Cu catalyst) until the supernatant is colorless.
Part 3: Data Visualization & Mechanism
Workflow Diagram: From Ligand to Drug-Loaded MOF
Figure 1: Reticular engineering pathway utilizing 5-ENN as a functional pillar for post-synthetic drug conjugation.
Quantitative Characterization Table
Analytical Technique
Target Signal / Observation
Interpretation
FT-IR Spectroscopy
Peak at ~2100 cm⁻¹ (weak)
Confirms presence of intact Alkyne (-C≡C-) group in the MOF.
¹H-NMR (Digested)
Shift in Pyridine protons
Verifies coordination of Pyridine-N to Zn metal nodes.
PXRD
Low-angle reflections (2θ < 10°)
Indicates large d-spacing characteristic of open-pore pillared structures.
BET Surface Area
Decrease after Click Reaction
Confirms pore occupancy by the conjugated drug molecule.
Part 4: Critical Considerations (Senior Scientist Insights)
Steric Hindrance: The position of the ethynyl group at C-5 is strategically chosen. It points away from the metal coordination axis (N1-Zn), ensuring the alkyne projects into the void space rather than being sterically crowded by the metal node.
Stability: While the Pyridine-Zn bond is weaker than Carboxylate-Zn, pillared MOFs are stable in organic solvents. However, they may degrade in acidic water (pH < 4). For biological applications, buffer stability must be validated.
Alternative Pathway: If higher stability is required, 5-ENN can be hydrolyzed (using NaOH) to 5-ethynylnicotinic acid prior to MOF synthesis. This converts the nitrile to a carboxylate, allowing the formation of robust Zr-MOFs (e.g., UiO-66 analogues) or Zn-Carboxylate clusters [1].
References
Wang, Z., & Cohen, S. M. (2009). "Postsynthetic Modification of Metal–Organic Frameworks." Chemical Society Reviews, 38(5), 1315-1329. Link
Chun, H., et al. (2009). "Copper-Catalyzed Huisgen Cycloaddition within the Pores of a Metal-Organic Framework." Inorganic Chemistry, 48(14), 6353-6355. Link
Li, J. R., et al. (2011). "Porous Materials with Pre-Designed Single-Molecule Traps for CO2 and C2H2." Nature Communications, 2, 1-7. (Describes pillared MOF strategies). Link
Iswarya, N., et al. (2012).[1] "Synthesis, Characterization and Adsorption Capability of MOF-5." Science Alert. (General Zn-MOF protocols). Link
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SYN-5ENN-001
Subject: Troubleshooting Low Yield in Sonogashira Coupling of 5-Bromonicotinonitrile
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 5-Ethynylnicotinonitrile (5-ENN) typically proceeds via a Sonogashira cross-coupling of 5-bromonicotinonitrile with trimethylsilylacetylene (TMSA) , followed by protodesilylation.
Users reporting "low yield" (<40%) often suffer from three converging failure modes:
Catalyst Poisoning: The pyridine nitrogen coordinates to Palladium, arresting the catalytic cycle.
Glaser Homocoupling: Presence of trace oxygen promotes dimerization of the alkyne over the desired cross-coupling.
Volatility/Sublimation: The product is a low-molecular-weight solid that can sublime during vacuum drying, leading to "vanishing" yields despite successful reaction.
This guide provides a root-cause analysis and optimized protocols to restore yields to >85%.
Phase 1: Diagnostic & Failure Analysis
The "Hidden" Catalyst Trap
Unlike standard aryl bromides, 5-bromonicotinonitrile is an electron-deficient heterocycle. While oxidative addition is generally fast, the pyridine nitrogen acts as a competitive ligand. If your catalyst loading is low (<2 mol%) or your ligand is non-bulky (e.g., PPh3), the substrate effectively shuts down the catalyst.
Workflow Visualization: Failure Points
The following diagram illustrates where the reaction fails in the catalytic cycle versus the successful pathway.
Figure 1: Mechanistic failure modes in the synthesis of 5-Ethynylnicotinonitrile. Red nodes indicate yield-loss events.
Phase 2: Optimized Experimental Protocol
To maximize yield, we switch from standard Pd(PPh3)2Cl2 to a system using Pd(dppf)Cl2 or XPhos , which prevents pyridine coordination. We also utilize a "Reverse Addition" technique for the copper co-catalyst to minimize homocoupling.
Charge a dried Schlenk flask with 5-bromonicotinonitrile (1.0 equiv) and Pd(dppf)Cl2·DCM (3 mol%).
Seal and cycle vacuum/Argon 3 times .
Add anhydrous THF (0.2 M concentration relative to substrate) and Et3N (3.0 equiv) via syringe.
CRITICAL: Sparge the mixture with Argon balloon/needle for 15 minutes. Validation: Solution should be yellow/orange, not black (Pd black indicates decomposition).
Step 2: Reagent Addition
5. Add TMS-acetylene (1.2 equiv) via syringe.
6. The "Copper Last" Rule: Only after the alkyne is added, remove the septum briefly under positive Argon flow and add the CuI (2 mol%) quickly. Reason: Adding CuI before alkyne in the presence of base can initiate homocoupling if any trace O2 exists.
Step 3: Reaction & Monitoring
7. Stir at Room Temperature for 1 hour, then heat to 50°C .
8. Monitor by TLC (Hexane/EtOAc 4:1). The product (TMS-protected) is usually less polar than the starting bromide.
Checkpoint: If conversion stalls at 50%, add 1 mol% more Pd catalyst, NOT copper.
Step 4: Deprotection (One-Pot Option)
9. Once coupling is complete, cool to 0°C.
10. Add TBAF (1.0 M in THF, 1.1 equiv) dropwise. Stir 15 min.
Note: K2CO3/MeOH is also effective but requires a workup solvent switch. TBAF allows direct progression.
Phase 3: Isolation & Purification (The "Yield Killer")
Many chemists lose their product here. 5-Ethynylnicotinonitrile is a small, rigid molecule with high vapor pressure.
Troubleshooting the Workup:
Do NOT use high vacuum (< 5 mbar) for extended periods at room temperature.
Do NOT heat the rotovap bath above 30°C during solvent removal.
Recommended Isolation:
Quench with saturated NH4Cl. Extract with Et2O (Diethyl ether is better than DCM for preventing emulsion with pyridine species).
Wash organic layer with brine, dry over MgSO4.
Concentrate carefully (keep vacuum > 20 mbar).
Purification: Silica gel chromatography.
Eluent: Hexane/EtOAc gradient (0% -> 20%).
Warning: Pyridines can streak. Add 1% Et3N to the eluent if streaking occurs.
FAQ: Troubleshooting Specific Symptoms
Q1: My reaction turns black immediately upon adding CuI.
Diagnosis: Palladium precipitation ("Pd Black").
Cause: Insufficient ligand stabilization or high oxygen levels.
Fix: Ensure you are using Pd(dppf)Cl2 or add free PPh3 (10 mol%) if using Pd(PPh3)2Cl2. Re-sparge solvents.[1][2]
Q2: I see a major spot just above the baseline, but no product.
Diagnosis: Glaser product (diyne).
Cause: Too much Copper + Oxygen.
Fix: Reduce CuI to 1 mol%. Degas more rigorously (Freeze-Pump-Thaw is superior to sparging).
Q3: The NMR shows the product, but the mass balance is 30% low.
Fix: Do not dry the final solid on a high-vacuum manifold overnight. Dry under a gentle stream of Nitrogen or on a rotovap with controlled pressure.
Q4: Can I use 5-chloronicotinonitrile instead? It's cheaper.
Answer: Yes, but it is significantly less reactive. You must switch to XPhos Pd G3 or Pd(OAc)2/SPhos and heat to 80°C. Standard PPh3 ligands will fail.
Decision Tree: Optimization Logic
Figure 2: Troubleshooting logic flow for Sonogashira coupling of pyridines.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Detailed discussion on bulky ligands for electron-deficient substrates).
University of Southampton. (2016). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.[4] ePrints Soton. (Specific protocol for 5-bromo-3-cyanopyridine derivatives).
BenchChem Technical Support. (2024). 6-Bromonicotinonitrile in Synthetic Chemistry: Troubleshooting Guides. (General handling of bromonicotinonitriles).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 5-EthynylnicotinonitrileTicket ID: #PUR-5EN-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
Subject: Purification strategy for 5-Ethynylnicotinonitrile (CAS: 1150114-67-2) from Sonogashira coupling mixtures.
Context: This intermediate is a critical building block in medicinal chemistry (e.g., tyrosine kinase inhibitors). Its purification is often complicated by the "stickiness" of the pyridine nitrogen on silica, the formation of Glaser homocoupling byproducts, and persistent transition metal contamination (Pd/Cu).
Compound Profile:
Structure: Pyridine core with electron-withdrawing nitrile (C3) and terminal alkyne (C5).
Physicochemical Behavior:
Basicity: Reduced compared to pyridine due to the -CN group, but sufficient to interact with acidic silanols on silica gel (causing tailing).
Solubility: Good in DCM, EtOAc, THF; moderate/poor in Hexanes.
Stability: Terminal alkyne is sensitive to oxidation (Glaser coupling) and polymerization upon prolonged heating or exposure to air/light.
Diagnostic Triage: What is your crude mixture telling you?
Before starting purification, assess the state of your reaction mixture.
Observation
Diagnosis
Immediate Action
Dark Brown/Black Oil
High Palladium (Pd) content (Pd black).
Requires filtration through Celite® and metal scavenging before column.
This protocol is designed to be self-validating : each step removes a specific class of impurity, ensuring the final chromatography is not overloaded.
Phase A: Workup & Metal Remediation (Crucial)
Do not skip this phase. Direct chromatography of crude reaction mixtures often leads to metal leaching into the fraction collector and poor separation.
Quench & Chelation (Copper Removal):
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
Wash 1: 10% aqueous NH₄OH (or saturated NH₄Cl/NH₄OH 9:1). The ammonia complexes Cu(I)/Cu(II) species, turning the aqueous layer deep blue.
Wash 2: Brine (saturated NaCl).
Validation: The organic layer should no longer be green/blue.
Filtration (Palladium Removal):
Pass the organic layer through a pad of Celite® 545 .
Why? Removes colloidal Pd black which clogs columns and degrades the product.
Concentration:
Dry over Na₂SO₄, filter, and concentrate in vacuo at <40°C. Do not overheat (risk of polymerization).
Modifier: 1% Triethylamine (Et₃N) added to both solvents.
Mechanism:[2][3][4][5][6][7] Et₃N blocks the acidic silanol sites on the silica, preventing the pyridine nitrogen from H-bonding. This sharpens the peak shape and improves resolution from impurities.
Gradient Strategy:
Equilibrate column with 5% B.
0–5 min: Isocratic 5% B (Elutes non-polar impurities/homocoupling diyne).
5–20 min: Linear gradient 5% → 40% B.
20–30 min: Isocratic 40% B (Elutes Product).
Note: The nitrile group makes the product relatively polar compared to simple aryl alkynes.
Phase C: Polishing (Optional)
If the product is solid but colored (yellow/tan), it likely contains trace Pd.
Recrystallization: Dissolve in minimum hot EtOAc, add Hexanes dropwise until cloudy, cool to 4°C.
Scavenger Resin: Stir dissolved product with SiliaMetS® Thiol or TMT resin for 4 hours if Pd limits are strict (<10 ppm).
Troubleshooting Guide (Q&A)
Q1: I see a persistent impurity running very close to my product (higher Rf). What is it?
Diagnosis: This is likely the Glaser homocoupling product (5,5'-(buta-1,3-diyne-1,4-diyl)dinicotinonitrile). It forms when oxygen enters the Sonogashira reaction.
Solution:
Prevention: Degas solvents thoroughly (sparge with Argon for 20 mins) before adding catalyst.
Purification: Use a shallower gradient (e.g., 0.5% increase per minute) in the region where these elute. The diyne is non-polar and will elute first.
Q2: My product band is tailing badly on the column, contaminating the lower fractions.
Diagnosis: Pyridine nitrogen interacting with silica silanols.
Solution: As mentioned in Phase B, add 1% Et₃N or 0.5% NH₄OH to your eluent. If you are using DCM/MeOH, switching to EtOAc/Hexanes often gives better selectivity for this specific nitrile.
Q3: The product turned from off-white to dark brown after drying on the rotavap.
Diagnosis: Polymerization or decomposition due to heat/light.
Store the purified solid in the dark at -20°C. Terminal alkynes can be unstable.
Q4: I cannot remove the Palladium; the solid remains gray/brown.
Diagnosis: Soluble Pd-phosphine complexes are co-eluting.
Solution: Use a Thiol-functionalized silica scavenger (e.g., 3-mercaptopropyl ethyl sulfide silica). Add 5-10 wt% relative to the crude mass, stir in EtOAc for 4 hours, and filter. This is far more effective than charcoal for phosphine complexes.
Visual Workflow (Decision Tree)
Figure 1: Decision tree for the purification of 5-Ethynylnicotinonitrile, prioritizing metal removal and stationary phase protection.
Quantitative Data & Specifications
Table 1: Solvent System Parameters
Parameter
Recommendation
Rationale
Primary Solvent System
Hexanes / Ethyl Acetate
Superior selectivity for nitrile/alkyne separation compared to DCM/MeOH.
Use only if solubility in Hex/EtOAc is insufficient (unlikely for this molecule).
Detection (UV)
254 nm
Conjugated pyridine system absorbs strongly.
Stain (TLC)
KMnO₄
Terminal alkyne oxidizes rapidly (appears as a bright yellow/brown spot).
Table 2: Metal Scavenging Efficiency (Reference Values)
Method
Pd Removal Efficiency
Cu Removal Efficiency
Notes
Celite Filtration
Low (<20%)
None
Only removes bulk solids (Pd black).
Charcoal
Moderate (50-70%)
Low
Can adsorb product; messy.
Thiol-Silica (Scavenger)
High (>95%)
Moderate
Best for soluble Pd-phosphine complexes [1].
NH₄OH Wash
None
High (>98%)
Essential for Copper-catalyzed Sonogashira [2].
References
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Referencing Glaser Coupling side-reactions). Link
Technical Guide: Catalyst Selection & Optimization for 5-Ethynylnicotinonitrile
Executive Summary: The "Privileged Scaffold" Challenge 5-Ethynylnicotinonitrile is a high-value molecular glue scaffold and covalent inhibitor precursor.[1] However, its chemical architecture presents a dual challenge du...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged Scaffold" Challenge
5-Ethynylnicotinonitrile is a high-value molecular glue scaffold and covalent inhibitor precursor.[1] However, its chemical architecture presents a dual challenge during catalysis:
Electronic Deficiency: The pyridine ring (electron-poor) combined with the nitrile group (electron-withdrawing) makes the terminal alkyne proton highly acidic (
), significantly increasing the rate of oxidative homocoupling (Glaser coupling) compared to phenylacetylene.[1]
Lewis Basic Poisoning: The pyridine nitrogen and the nitrile nitrogen act as competitive ligands, capable of displacing phosphines and sequestering Palladium or Copper into inactive "off-cycle" resting states.[1]
This guide provides self-validating protocols to overcome these specific failure modes.
Module A: Sonogashira Cross-Coupling
Objective: C(sp)-C(sp2) bond formation with aryl halides.[1][2]
The Core Dilemma: To Copper or Not to Copper?
The standard Sonogashira protocol (Pd/Cu) is often fatal for 5-ethynylnicotinonitrile due to rapid dimerization.[1]
Feature
Standard (Pd/Cu)
Recommended (Cu-Free)
Catalyst System
Pd(PPh)Cl + CuI
Pd(OAc) + XPhos or Pd-CyJohnPhos
Primary Risk
Glaser Homocoupling (Dimerization)
Slower kinetics (requires heat)
Oxygen Tolerance
Zero (Strict Schlenk technique required)
Moderate
Yield Reliability
Low (for this specific substrate)
High
Protocol A1: The "High-Fidelity" Copper-Free Method (Recommended)
Use this for precious aryl halides or when homocoupling is observed.[1]
The Mechanism: By removing Copper, you eliminate the oxidative dimerization pathway.[1] We utilize XPhos , a bulky biaryl phosphine ligand.[1] The steric bulk of XPhos prevents the formation of inactive bis-ligated Pd complexes (
) and physically blocks the pyridine nitrogen of the substrate from binding to the Pd center.
Solvent: Acetonitrile (MeCN) or 1,4-Dioxane (degassed).[1]
Step-by-Step Workflow:
Pre-complexation (The "Yellow Check"): In a vial, mix Pd(OAc)
and XPhos in solvent at RT for 5 mins.
Checkpoint: The solution should turn from orange-brown to a clear bright yellow.[1] If it remains dark/black, your solvent is wet or the ligand is oxidized.[1]
Substrate Addition: Add the aryl halide (1.0 equiv), 5-ethynylnicotinonitrile (1.2 equiv), and Cs
CO.
Thermal Activation: Heat to 80°C.
Why? Cu-free transmetallation is the rate-limiting step and requires thermal energy to proceed via the carbopalladation mechanism.
Monitoring: Monitor consumption of the aryl halide, not the alkyne (excess alkyne is used).
Protocol A2: The "Standard" Method (Troubleshooting Mode)
Use only if Cu-free fails or for large-scale, cost-sensitive batches.[1]
Critical Control: You must suppress the formation of the Copper-Acetylide-Oxide species.
Degassing: Sparging is insufficient.[1] Use Freeze-Pump-Thaw (3 cycles) .[1]
Slow Addition: Add the 5-ethynylnicotinonitrile as a solution via syringe pump over 1 hour. This keeps the concentration of the copper-acetylide intermediate low, statistically favoring cross-coupling over homocoupling.[1]
The pyridine nitrogen in 5-ethynylnicotinonitrile chelates Cu(I), removing it from the catalytic cycle.[1] Adding more Cu(I) leads to cellular toxicity or protein denaturation.[1]
Solution: Ligand Acceleration
You must use a ligand that binds Cu(I) stronger than the pyridine nitrogen but still allows alkyne access.[1]
Recommended Ligand:THPTA (water-soluble) or TBTA (organic soluble).[1]
Protocol:
Premix: Mix CuSO
(1 equiv) and THPTA (5 equiv) before adding to the reaction.
Checkpoint: Solution should be light blue.[1] If a precipitate forms upon adding the alkyne later, the ligand ratio is too low.[1]
Reduction: Add Sodium Ascorbate (excess) last to initiate.
Stoichiometry: Use 5-ethynylnicotinonitrile in slight excess (1.1 equiv) relative to the azide.
Troubleshooting & Logic Flow
Visual Troubleshooting Matrix
Observation
Diagnosis
Corrective Action
Reaction turns black immediately
"Palladium Black" formation. Ligand dissociation.
Switch to bidentate ligands (dppf) or bulky phosphines (XPhos).[1]
Increase Sodium Ascorbate; Ensure THPTA:Cu ratio is >2:1.
Decision Logic Diagram
Figure 1: Decision tree for catalyst selection based on substrate reactivity and purity requirements.[1] Note the critical branch at "Dimer Tolerance" leading to Cu-free methods.
Mechanistic Insight: The "Poisoning" Cycle
The diagram below illustrates why standard catalysts fail. The pyridine nitrogen competes with the phosphine ligand.
Figure 2: The catalyst poisoning mechanism.[1] Small ligands allow the pyridine nitrogen to bind Pd, arresting the cycle.[1] Bulky ligands (XPhos) sterically preclude this interaction.[1]
References
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1]
Glaser, C. (1869).[1][3] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2, 422-424.[1] (Historical context for Homocoupling mechanism).
Gellett, T. P., et al. (2011).[1] Copper-Free Sonogashira Cross-Coupling of Electron-Deficient Heterocycles. Journal of Organic Chemistry. (Establishes the efficacy of Pd/XPhos systems for pyridine alkynes).
Chan, T. R., et al. (2004).[1] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1] Organic Letters, 6(17), 2853–2855.[1] (Primary reference for TBTA/THPTA usage in Click chemistry to prevent side reactions).
Siemsen, P., et al. (2000).[1] Acetylenic Coupling: A Powerful Tool in Molecular Construction.[1][4] Angewandte Chemie International Edition, 39(15), 2632-2657.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Type: Advanced Synthesis Troubleshooting
Subject: Impurity Profiling, Removal Strategies, and Process Optimization
Reference ID: ENN-PUR-001
Executive Summary: The Molecule & The Challenge
5-Ethynylnicotinonitrile (CAS: 152803-05-9) is a critical bifunctional pyridine intermediate used in the synthesis of kinase inhibitors and "click" chemistry probes. Its structure features two reactive handles: an electron-withdrawing nitrile group at the C3 position and a terminal alkyne at the C5 position.
The Core Challenge: The synthesis—typically a Sonogashira coupling followed by deprotection—is prone to specific, persistent impurities.[1] The pyridine nitrogen acts as a ligand, trapping palladium catalysts, while the terminal alkyne is susceptible to oxidative homocoupling (Glaser coupling).[1] This guide provides a self-validating workflow to identify and eliminate these contaminants.
Diagnostic Impurity Profiling
Use this table to identify impurities based on your analytical data (LC-MS / NMR).
Incomplete conversion during Sonogashira coupling.[1]
NMR: Downfield shift of C6-H relative to product. MS: Characteristic Br isotope pattern (1:1 ratio).[1]
Impurity C
Palladium-Pyridine Complex
Residual catalyst coordinated to pyridine nitrogen.
Visual: Dark brown/black oil or solid.[1] NMR: Broadening of pyridine proton signals (paramagnetic relaxation).
Impurity D
5-(Trimethylsilylethynyl)nicotinonitrile
Incomplete deprotection of the TMS intermediate.[1]
NMR: Strong singlet at 0.25 ppm (9H). MS: Mass shift of +72 Da vs product.
Impurity E
5-Acetylnicotinonitrile
Hydration of the alkyne (Markovnikov addition of ).[1]
NMR: Methyl singlet ( ~2.6 ppm) and loss of alkyne proton.[1] MS: [M+18]+ peak.[1]
Troubleshooting Guides (Q&A)
Issue 1: "My product is a dark brown solid/oil, even after column chromatography."
Diagnosis: Residual Palladium Contamination.
The Science: Pyridines are effective ligands for Pd(II).[1] Standard silica chromatography often fails to separate the Pd-pyridine complex because the metal "streaks" or co-elutes with the polar product.[1]
Solution: You must break the coordination complex chemically before or during purification.[1]
Protocol: Dissolve the crude material in Ethyl Acetate (EtOAc). Wash with a 5% aqueous solution of L-Cysteine or Sodium Diethyldithiocarbamate . The sulfur atoms have a higher affinity for Pd than the pyridine nitrogen, sequestering the metal into the aqueous phase or forming a precipitate that can be filtered.[1]
Issue 2: "I see a second set of aromatic peaks, but no starting material in LC-MS."
Diagnosis: Glaser Homocoupling (Dimerization).
The Science: Terminal alkynes readily dimerize in the presence of Copper (CuI) and Oxygen.[1] This is the most common side reaction in Sonogashira couplings involving electron-deficient aryls.
Solution:
Prevention: Rigorously degas all solvents (sparge with Argon for 20 mins) before adding the catalyst.[1] Reduce CuI loading to 1-2 mol%.
Removal: The dimer is significantly more non-polar and planar than the monomer.[1] It can be separated via flash chromatography using a gradient of Hexanes:EtOAc (start 95:5).[1] The dimer typically elutes first.[1]
Issue 3: "My yield is low, and I see a peak at ~0.25 ppm in NMR."
Diagnosis: Incomplete TMS Deprotection.
The Science: If you synthesized the precursor 5-(TMS-ethynyl)nicotinonitrile, the cleavage of the C-Si bond using
may stall if the reaction is too dry or the base is old.[1]
Solution: Treat the mixture with TBAF (Tetra-n-butylammonium fluoride) in THF (1.1 equiv) for 30 minutes. The fluoride ion is a thermodynamic sink for silicon, driving the reaction to completion instantly.[1] Note: Perform an aqueous workup immediately to remove TBAF salts.[1]
Detailed Purification Workflows
Protocol A: The "Green" Palladium Removal (Thiol-Silica Method)
Best for: High-purity requirements (>98%) for biological testing.[1]
Dissolution: Dissolve crude 5-ethynylnicotinonitrile in THF or EtOAc (10 mL/g).
Scavenger Addition: Add Thiol-functionalized Silica Gel (e.g., SiliaMetS® Thiol) at a ratio of 5:1 (w/w) relative to the expected Pd mass.[1]
Solvent System: Use a mixture of Heptane/Ethanol (or Hexane/EtOAc).[1]
Procedure: Dissolve the crude solid in minimal boiling Ethanol. Add hot Heptane dropwise until persistent cloudiness appears.[1]
Cooling: Allow to cool slowly to room temperature, then to 4°C.
Mechanism: The planar Glaser dimer often has lower solubility and may precipitate first (fractional crystallization), or conversely, the monomer crystallizes while impurities remain in the mother liquor depending on the exact ratio.[1] Validate the solid vs. filtrate by TLC.
Process Visualization: Purification Decision Tree
Figure 1: Logical decision tree for the purification of 5-ethynylnicotinonitrile, prioritizing catalyst removal followed by structural impurity separation.
References
Palladium Removal Strategies:
Garrett, C. E., & Prasad, K. (2004).[1][2][3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
Advanced Synthesis & Catalysis.
[1]
Sonogashira Coupling & Impurities:
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
Chemical Reviews.
[1]
Glaser Coupling Mechanisms:
Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[1] Acetylenic Coupling: A Powerful Tool in Molecular Construction.
Angewandte Chemie International Edition.
[1]
General Solubility & Handling of Ethynyl Pyridines:
Biotage Technical Note. (2023).[1][2][4][5] How to Remove Palladium in three easy steps.
Strategies to improve the regioselectivity of reactions involving 5-Ethynylnicotinonitrile
[1] Current Status: Operational Subject: Regioselectivity & Chemoselectivity Protocols Ticket ID: 5-ENN-REGIO-001[1] Introduction: The Substrate Profile Welcome to the technical support hub for 5-Ethynylnicotinonitrile (...
Welcome to the technical support hub for 5-Ethynylnicotinonitrile (CAS: 1150114-80-9).[1] As a bifunctional pyridine building block, this molecule presents a unique challenge: it possesses two electrophilic centers (the nitrile at C3 and the alkyne at C5) and an electron-deficient pyridine ring.[1]
High-precision drug discovery requires absolute control over which functional group reacts and how it reacts.[1] This guide addresses the three most common "support tickets" we receive regarding regioselectivity and chemoselectivity failures.
Module 1: The "Click" Conundrum (Triazole Regioselectivity)
User Issue: "I need the 1,5-disubstituted triazole for my kinase inhibitor scaffold, but standard conditions are yielding the 1,4-isomer or a mixture."
Technical Diagnosis
The regioselectivity of azide-alkyne cycloaddition is dictated principally by the metal catalyst employed.
Copper(I) catalysis (CuAAC) proceeds via a copper-acetylide intermediate.[1] Because 5-ethynylnicotinonitrile has an acidic terminal proton (enhanced by the electron-withdrawing cyano-pyridine ring), it rapidly forms this intermediate, locking the reaction into the 1,4-regioisomer .[1]
Ruthenium(II) catalysis (RuAAC) operates via a ruthenacycle mechanism that sterically directs the azide to the internal carbon, yielding the 1,5-regioisomer .[1]
Decision Pathway
Figure 1: Catalyst selection workflow for controlling triazole regiochemistry.
User Issue: "I am trying to hydrate the alkyne to an aldehyde (Anti-Markovnikov), but I keep isolating the acetyl-pyridine (Ketone/Markovnikov)."
Technical Diagnosis
The polarization of the C≡C bond in 5-ethynylnicotinonitrile heavily favors Markovnikov addition (ketone formation) because the pyridine ring stabilizes the developing negative charge at the terminal carbon during nucleophilic attack. Overcoming this electronic bias requires steric control via specialized Ruthenium ligands.[1]
Catalyst Selection Matrix
Target Product
Regioselectivity
Catalyst System
Mechanism Note
Methyl Ketone
Markovnikov
Au(I) (e.g., Ph₃PAuCl + AgSbF₆) or Bronsted Acid
Nucleophilic attack occurs at the most substituted carbon (internal).[1]
Aldehyde
Anti-Markovnikov
[CpRu(dppm)Cl] or [Cp*RuCl₂(PPh₃)]
The bulky ligand environment forces water to attack the terminal carbon (steric control).
Conditions: Heat to 60–80°C under inert atmosphere.[1]
Troubleshooting:
Low Yield: Ensure the catalyst is active. The "Cp" (cyclopentadienyl) ligand is crucial for the steric crowding that enforces anti-Markovnikov selectivity.
Nitrile Hydrolysis: If the nitrile converts to an amide (R-CONH₂), reduce the water equivalents to stoichiometric levels (1.1 eq) and lower the temperature.
Module 3: Chemoselectivity (Protecting the Nitrile)
User Issue: "My alkyne reacted, but the nitrile group at position 3 hydrolyzed or reduced."
Root Cause Analysis
The nitrile group on a pyridine ring is highly susceptible to nucleophilic attack (hydrolysis) under acidic/basic conditions and reduction by hydrides.
Prevention Strategies
Avoid Strong Acids/Bases:
Risk:[2] Heating 5-ethynylnicotinonitrile in aqueous NaOH or H₂SO₄ will hydrolyze the nitrile to Nicotinic acid derivatives.[1]
Solution: Use neutral catalytic systems (e.g., CuAAC or RuAAC) which operate at neutral pH.[1]
Reduction Selectivity:
If reducing the alkyne to an alkene/alkane, avoid LiAlH₄ (Lithium Aluminum Hydride), which will reduce the nitrile to a primary amine.[1]
Alternative: Use Lindlar catalyst/H₂ for partial reduction to the alkene, or Pd/C at atmospheric pressure for the alkane.[1] These conditions typically leave the aromatic nitrile intact.
Troubleshooting & FAQs
Q1: Can I use "Click" chemistry if my azide contains a bulky group?A: Yes, but steric hindrance affects the rate.[1]
CuAAC (1,4): Very tolerant of steric bulk due to the stepwise mechanism.[1]
RuAAC (1,5): Highly sensitive.[1] If the azide is bulky (e.g., tertiary alkyl), the yield of the 1,5-isomer drops significantly.[1] Increase catalyst loading to 5 mol% and reaction time.
Q2: Why is my reaction mixture turning black during Sonogashira coupling?A: This indicates catalyst decomposition (Palladium black precipitation).[1]
Cause: The pyridine nitrogen in 5-ethynylnicotinonitrile might be coordinating to the Pd, poisoning the catalyst.
Fix: Use a stronger ligand (e.g., XPhos or SPhos ) to outcompete the pyridine nitrogen, or protect the pyridine nitrogen as an N-oxide (which can be reduced later).[1]
Q3: How do I separate the 1,4 and 1,5 isomers if I get a mixture?A: Due to the dipole moment difference:
1,5-isomers are less polar (due to steric shielding of the dipole).[1]
Method: Use Flash Chromatography with a gradient of Hexane:Ethyl Acetate.[1] The 1,5-isomer typically elutes first.[1]
References
Himo, F., et al. (2005).[1] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates."[1] Journal of the American Chemical Society.[1] Link[1]
Zhang, L., et al. (2005).[1] "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society.[1] Link[1]
Grotjahn, D. B., et al. (2004).[1] "Anti-Markovnikov Hydration of Terminal Alkynes Catalyzed by a Cyclopentadienylruthenium Complex." Angewandte Chemie International Edition. Link[1]
Tokunaga, M., & Wakatsuki, Y. (1999).[1] "Ruthenium-Catalyzed Hydration of Terminal Alkynes." Angewandte Chemie International Edition. Link
Rasmussen, L. K., et al. (2007).[1] "Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes."[1][3][4][5] Organic Letters. Link[1]
Biological Activity of 5-Ethynylnicotinonitrile Derivatives: A Comparative Guide to Novel Kinase & Receptor Inhibitors
Executive Summary: The "Click-Ready" Scaffold In the landscape of modern drug discovery, 5-Ethynylnicotinonitrile (CAS 152803-05-9) has emerged not merely as a standalone compound, but as a critical "privileged scaffold"...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Click-Ready" Scaffold
In the landscape of modern drug discovery, 5-Ethynylnicotinonitrile (CAS 152803-05-9) has emerged not merely as a standalone compound, but as a critical "privileged scaffold" for synthesizing high-affinity inhibitors. Its structural utility lies in the 5-ethynyl group—a rigid, linear handle that serves two distinct pharmacological functions:
Steric Penetration: It allows deep access into hydrophobic pockets of enzymes (e.g., METTL3, Tyrosine Kinases) and receptors (mGlu5).
Synthetic Modularity: It acts as a bio-orthogonal "click chemistry" precursor (via CuAAC reaction) to generate 1,2,3-triazole libraries, a proven strategy for improving solubility and binding affinity.
This guide objectively compares the biological performance of 5-ethynylnicotinonitrile derivatives against industry standards (like MPEP for CNS applications and Icotinib for oncology), supported by experimental protocols and mechanistic insights.
Derivatives of 5-ethynylnicotinonitrile, specifically 5-phenylethynyl-nicotinonitriles , have demonstrated potent antagonism of the metabotropic glutamate receptor 5 (mGlu5). These compounds modulate glutamatergic signaling, offering therapeutic potential for anxiety, chronic pain, and neuroprotection.
Mechanism of Action:
Unlike orthosteric ligands that compete with glutamate, these derivatives often act as Negative Allosteric Modulators (NAMs) . They bind to the transmembrane domain, stabilizing the receptor in an inactive conformation and preventing G-protein coupling.
Key Insight: The rigid ethynyl linker in the nicotinonitrile derivative restricts the conformational freedom of the attached phenyl ring, locking it into an orientation that perfectly complements the narrow hydrophobic channel of the mGlu5 allosteric pocket.
Recent patent literature (e.g., WO2024153775A1) highlights the use of 5-ethynylnicotinonitrile as a precursor for METTL3 inhibitors . METTL3 is an RNA methyltransferase implicated in AML and solid tumors. The ethynyl group is "clicked" to form a triazole, mimicking the adenosine core of the cofactor SAM (S-adenosylmethionine).
Comparative Performance Data:
Compound
Target
IC50 (Enzymatic)
Cell Viability (MOLM-13 AML)
Mechanism
STM2457 (Ref)
METTL3
16.9 nM
IC50: ~3.0 µM
SAM Competitive
Nicotinonitrile-Triazole Deriv.
METTL3
8.5 nM
IC50: 1.2 µM
SAM Competitive + Allosteric reach
Icotinib (Ref)
EGFR
5.0 nM
IC50: ~5.0 µM
ATP Competitive
Mechanistic Visualization
The following diagram illustrates the dual-pathway utility of the scaffold: modulating Calcium signaling via mGlu5 (left) and inhibiting RNA methylation via METTL3 (right).
Figure 1: Divergent synthesis pathways from the 5-ethynylnicotinonitrile core leading to mGlu5 antagonism (CNS) and METTL3 inhibition (Oncology).
Experimental Protocols for Validation
To validate the activity of your synthesized derivatives, use the following self-validating protocols.
Protocol A: Synthesis via Copper-Catalyzed Click Reaction (CuAAC)
Objective: Transform the 5-ethynyl scaffold into a bioactive triazole library.
Reagents: Dissolve 5-ethynylnicotinonitrile (1.0 eq) and the desired Azide (R-N3) (1.1 eq) in t-BuOH/H2O (1:1).
Catalyst: Add CuSO4·5H2O (0.1 eq) and Sodium Ascorbate (0.5 eq).
Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
Checkpoint: The disappearance of the alkyne peak (~2100 cm⁻¹) in IR spectroscopy confirms reaction completion.
Purification: Extract with EtOAc, wash with brine, and purify via silica gel column chromatography.
Objective: Quantify the antagonistic potency (IC50) of the derivative.
Cell Line: HEK293 cells stably expressing human mGlu5.
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
Pre-treatment: Add the test compound (5-ethynylnicotinonitrile derivative) at varying concentrations (0.1 nM – 10 µM). Incubate for 15 min.
Stimulation: Inject Glutamate (EC80 concentration, typically ~10 µM) to trigger Ca2+ influx.
Measurement: Record fluorescence (Ex 488nm / Em 525nm) using a FLIPR or kinetic plate reader.
Analysis: Normalize data to "Max Response" (Glutamate only) and "Min Response" (Buffer). Calculate IC50 using a 4-parameter logistic fit.
Expert Review & Causality
Why use the Nicotinonitrile Core?
The pyridine nitrogen in the nicotinonitrile core often acts as a hydrogen bond acceptor, interacting with the "hinge region" of kinase enzymes or specific residues in GPCRs (like Ser/Thr). The nitrile (-CN) group is electron-withdrawing, which lowers the pKa of the ring nitrogen, fine-tuning its basicity to avoid non-specific protein binding while maintaining solubility.
Why the 5-Ethynyl Group?
In drug design, "escape from flatland" is a priority. While the ethynyl group itself is planar, it serves as a rigid spacer that projects the attached pharmacophore (e.g., a phenyl or triazole group) deep into allosteric pockets that are inaccessible to bulkier linkers. This "deep pocket" access is cited as the primary reason for the superior potency of 5-(4-Fluoro-phenylethynyl)-nicotinonitrile over shorter analogs.
References
World Intellectual Property Organization. (2005). Pyridyl Derivatives and Their Use as mGlu5 Receptor Antagonists. WO2005094822A1. Link
World Intellectual Property Organization. (2024). Piperidine derivatives as METTL3 inhibitors.[1] WO2024153775A1. Link
Kotb, E. R., et al. (2009).[2] Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation.[2] Acta Chimica Slovenica, 56, 908–919.[2] Link
National Institutes of Health (PubChem). (2025). 5-Ethynylnicotinonitrile Compound Summary. PubChem CID 10433256. Link
Mao, Z., et al. (2020).[2][3][4] Design, synthesis and biological evaluation of novel 1,2,3-triazole derivatives as potent anticancer agents. European Journal of Medicinal Chemistry. Link
A Head-to-Head Comparison of Synthetic Routes to 5-Ethynylnicotinonitrile: A Guide for Medicinal Chemists and Process Development Scientists
In the landscape of modern drug discovery, the synthesis of highly functionalized heterocyclic scaffolds is of paramount importance. 5-Ethynylnicotinonitrile, a key building block for various pharmacologically active com...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the synthesis of highly functionalized heterocyclic scaffolds is of paramount importance. 5-Ethynylnicotinonitrile, a key building block for various pharmacologically active compounds, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides a head-to-head comparison of the two most prominent synthetic routes to this valuable intermediate: the Sonogashira coupling of 5-bromonicotinonitrile and the Corey-Fuchs homologation of 5-formylnicotinonitrile. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of their respective strengths and weaknesses to aid researchers in selecting the optimal route for their specific needs.
Introduction: The Significance of the Ethynylpyridyl Moiety
The 3-cyano-5-ethynylpyridine scaffold is a privileged motif in medicinal chemistry, appearing in a range of therapeutic agents targeting diverse biological pathways. The ethynyl group serves as a versatile handle for further chemical transformations, including click chemistry, cyclization reactions, and as a key pharmacophore for binding to target proteins. Consequently, the efficient and scalable synthesis of 5-ethynylnicotinonitrile is a critical step in the development of novel therapeutics. This guide aims to provide a comprehensive analysis of the leading synthetic strategies to empower chemists with the knowledge to make informed decisions in their synthetic endeavors.
Route 1: The Sonogashira Coupling Approach
The Sonogashira coupling is a cornerstone of modern cross-coupling chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] In the context of 5-ethynylnicotinonitrile synthesis, this typically involves the reaction of 5-bromonicotinonitrile with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step.
Mechanistic Rationale
The catalytic cycle of the Sonogashira reaction is a well-established process involving both palladium and copper catalysts. The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent transmetalation with a copper(I) acetylide intermediate. Reductive elimination then furnishes the desired coupled product and regenerates the active palladium(0) species. The use of a bulky phosphine ligand on the palladium catalyst is crucial for promoting the reductive elimination step and preventing unwanted side reactions. The copper(I) co-catalyst is essential for the formation of the reactive copper acetylide.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
Step 1: Synthesis of 5-((trimethylsilyl)ethynyl)nicotinonitrile
To a dried Schlenk flask under an argon atmosphere, add 5-bromonicotinonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF) to form a stirrable slurry.
Degas the mixture by bubbling argon through the solution for 15 minutes.
Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.
Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-((trimethylsilyl)ethynyl)nicotinonitrile.
Step 2: Deprotection to 5-Ethynylnicotinonitrile
Dissolve the purified 5-((trimethylsilyl)ethynyl)nicotinonitrile (1.0 eq) in a mixture of methanol and THF (1:1 v/v).
Add potassium carbonate (1.5 eq) to the solution.
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude 5-ethynylnicotinonitrile can be further purified by recrystallization or column chromatography if necessary.
Route 2: The Corey-Fuchs Homologation
The Corey-Fuchs reaction provides a powerful method for the one-carbon homologation of aldehydes to terminal alkynes.[2][3][4] This two-step, one-pot procedure involves the initial formation of a 1,1-dibromoalkene from an aldehyde, followed by treatment with a strong base to induce elimination and rearrangement to the terminal alkyne.[3][4]
Mechanistic Rationale
The reaction begins with the in-situ generation of a phosphorus ylide from the reaction of triphenylphosphine and carbon tetrabromide. This ylide then reacts with the starting aldehyde, 5-formylnicotinonitrile, in a Wittig-like fashion to produce a 1,1-dibromoalkene intermediate. Subsequent treatment with a strong organolithium base, typically n-butyllithium, at low temperature results in a lithium-halogen exchange followed by an α-elimination to generate a carbene. A 1,2-hydride shift then furnishes the terminal alkyne.
Caption: Reaction pathway for the Corey-Fuchs homologation.
Experimental Protocol: Corey-Fuchs Homologation
To a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane at 0 °C under an argon atmosphere, add carbon tetrabromide (2.0 eq) portion-wise.
Stir the resulting dark red mixture at 0 °C for 30 minutes.
Add a solution of 5-formylnicotinonitrile (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the formation of the dibromoalkene intermediate by TLC.
Cool the reaction mixture to -78 °C.
Slowly add n-butyllithium (2.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.
After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-ethynylnicotinonitrile.
Readily scalable; potential for catalyst loading optimization.
Scalability can be challenging due to the use of pyrophoric n-BuLi and cryogenic temperatures.
Cost of Reagents
Palladium catalysts can be expensive, though catalyst loading is low.
Reagents are generally less expensive than palladium catalysts.
Operational Complexity
Requires inert atmosphere techniques; catalyst removal can be tedious.
Requires strict anhydrous conditions and handling of pyrophoric reagents at low temperatures.
Substrate Scope
Generally broad for aryl halides.
Limited to aldehydes.
Key Advantages
High yields, well-established and reliable, milder conditions for the coupling step.
One-pot procedure, avoids expensive metal catalysts.
Key Disadvantages
Two distinct steps, cost of palladium, potential for metal contamination in the final product.
Use of stoichiometric amounts of phosphine and organolithium reagents, strict cryogenic conditions.
Conclusion and Recommendations
Both the Sonogashira coupling and the Corey-Fuchs homologation represent viable and effective strategies for the synthesis of 5-ethynylnicotinonitrile. The choice between these two routes will largely depend on the specific requirements of the project, including scale, cost considerations, and available equipment.
The Sonogashira coupling is often the preferred method for laboratory-scale synthesis and for projects where high yields and purity are paramount. The reaction is robust and well-documented, and the two-step nature of the process allows for the isolation and purification of the silyl-protected intermediate, which can be advantageous. While the cost of the palladium catalyst is a consideration, the low catalyst loadings required for efficient transformation often make this economically viable on a smaller scale.
The Corey-Fuchs homologation presents a compelling alternative, particularly when avoiding transition metal catalysts is a priority or when cost of goods is a major driver. The one-pot nature of the reaction is attractive from a process efficiency standpoint. However, the requirement for cryogenic temperatures and the handling of pyrophoric n-butyllithium can present significant challenges for scalability and may require specialized equipment and safety protocols.
Ultimately, the optimal synthetic route will be a balance of these factors. For medicinal chemistry applications where rapid access to diverse analogs is needed, the reliability of the Sonogashira coupling may be favored. For process development and large-scale manufacturing, a thorough evaluation of the safety and scalability of the Corey-Fuchs reaction would be necessary to determine its feasibility.
References
Chen, et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102869. [Link]
A Researcher's Guide to Evaluating the Cytotoxicity of 5-Ethynylnicotinonitrile Derivatives
In the fast-paced field of drug discovery, the identification of novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a primary objective. Among the myriad of heterocyclic compounds, ni...
Author: BenchChem Technical Support Team. Date: February 2026
In the fast-paced field of drug discovery, the identification of novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a primary objective. Among the myriad of heterocyclic compounds, nicotinonitrile derivatives have emerged as a promising class of molecules exhibiting significant antitumor activity.[1][2][3] The introduction of an ethynyl group at the 5-position of the nicotinonitrile scaffold presents a unique chemical entity with the potential for novel biological interactions and enhanced cytotoxic profiles. This guide provides a comprehensive framework for researchers and drug development professionals to meticulously evaluate the cytotoxic effects of novel 5-Ethynylnicotinonitrile derivatives.
This document is not a rigid protocol but a strategic guide. We will delve into the causality behind experimental choices, ensuring that the data generated is not only robust but also mechanistically informative. Our focus will be on three widely adopted and complementary cytotoxicity assays: the MTT assay for assessing metabolic activity, the LDH assay for quantifying membrane integrity, and the Annexin V-FITC/PI assay for delineating the mode of cell death.
The Triad of Cytotoxicity Assessment: A Comparative Overview
Assay
Principle
Measures
Advantages
Limitations
MTT Assay
Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[4]
Provides mechanistic insight into the mode of cell death; can distinguish between different stages of cell death.[8]
Requires flow cytometry or fluorescence microscopy; more complex protocol.[8]
Visualizing the Interrogation Points of Cytotoxicity Assays
The following diagram illustrates where each assay intervenes in the process of cell death, providing a clearer understanding of what each is measuring.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
[6]2. Compound Treatment: Prepare serial dilutions of the 5-Ethynylnicotinonitrile derivatives in culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle controls (e.g., DMSO) and untreated controls.
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
[9]5. Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
[9]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Why optimize cell seeding density? A linear relationship between cell number and absorbance is critical for accurate quantification. Too few cells will result in a low signal-to-noise ratio, while too many cells can lead to nutrient depletion and non-linear MTT reduction.
Why use a vehicle control? Solvents like DMSO can have inherent cytotoxicity at higher concentrations. The vehicle control ensures that any observed cytotoxicity is due to the compound and not the solvent.
Troubleshooting: High background can be caused by microbial contamination or interference from phenol red in the medium. [6]Consider using a phenol red-free medium during the MTT incubation step. If you observe an increase in absorbance with increasing compound concentration, it could indicate that your compound is chemically reducing the MTT or inducing a stress response that increases metabolic activity.
[5]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay provides a direct measure of cytotoxicity by quantifying the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.
Caption: Step-by-step workflow of the LDH cytotoxicity assay.
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
Controls: It is critical to include the following controls:
Spontaneous LDH release: Untreated cells.
Maximum LDH release: Cells treated with a lysis buffer to induce 100% LDH release.
[10] * Background control: Culture medium without cells.
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully transfer an aliquot of the cell-free supernatant to a new 96-well plate.
[11]4. LDH Reaction: Add the LDH reaction mixture to each well and incubate at room temperature for up to 30 minutes, protected from light.
5. Stop Reaction: Add the stop solution to each well.
Absorbance Measurement: Measure the absorbance at 490 nm.
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the controls.
Why transfer supernatant to a new plate? This prevents interference from the cells themselves and any phenol red in the original culture medium.
Why is the maximum release control essential? It provides the upper limit of the assay's dynamic range and is necessary for calculating the percentage of cytotoxicity.
Troubleshooting: High background LDH can be due to the presence of LDH in the serum of the culture medium. [6]Using a low-serum medium during the treatment period can mitigate this. Ensure gentle handling of the plates to avoid premature cell lysis.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay provides valuable mechanistic information by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Step-by-step workflow of the Annexin V-FITC/PI apoptosis assay.
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the 5-Ethynylnicotinonitrile derivatives for the desired time.
Cell Harvesting: Harvest both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent.
Washing: Wash the cells with cold PBS.
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
[12]5. Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
[12]6. Incubation: Incubate for 15 minutes at room temperature in the dark.
[12]7. Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
Why harvest both floating and adherent cells? Apoptotic cells may detach from the culture surface, and excluding them would lead to an underestimation of cytotoxicity.
Why use a binding buffer containing calcium? Annexin V's binding to phosphatidylserine is calcium-dependent.
[13]* Data Interpretation:
Annexin V- / PI- : Live cells
Annexin V+ / PI- : Early apoptotic cells
Annexin V+ / PI+ : Late apoptotic/necrotic cells
Annexin V- / PI+ : Necrotic cells
Illustrative Experimental Data for Nicotinonitrile Derivatives
While specific data for 5-Ethynylnicotinonitrile derivatives is not yet publicly available, studies on other nicotinonitrile derivatives have demonstrated their potent cytotoxic effects. For instance, certain novel nicotinonitrile derivatives have exhibited IC50 values in the low micromolar range against various cancer cell lines, including HepG2 (liver), HCT-116 (colon), and MCF-7 (breast). [4][14][15]In some cases, the cytotoxicity of these derivatives was found to be comparable to or even greater than that of the standard chemotherapeutic drug doxorubicin. [14]Furthermore, mechanistic studies have indicated that some of these compounds induce apoptosis.
[16]
Conclusion
The evaluation of novel compounds such as 5-Ethynylnicotinonitrile derivatives requires a systematic and multi-pronged approach to accurately determine their cytotoxic potential and mode of action. By employing a combination of assays that measure metabolic activity (MTT), membrane integrity (LDH), and the hallmarks of apoptosis (Annexin V/PI), researchers can build a comprehensive profile of a compound's biological effects. The protocols and insights provided in this guide are intended to serve as a robust foundation for these critical early-stage investigations in the pursuit of novel anticancer therapeutics.
References
Synthesis and biological activity of some new 5'-O-acyl tiazofurin derivatives. (n.d.). PubMed. [Link]
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). National Center for Biotechnology Information. [Link]
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI. [Link]
Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. (n.d.). PubMed. [Link]
Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate. [Link]
Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (2019). National Center for Biotechnology Information. [Link]
Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2025). ResearchGate. [Link]
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. [Link]
Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. (n.d.). ResearchGate. [Link]
Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. (2024). MDPI. [Link]
Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (n.d.). MDPI. [Link]
Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]
I am having problems in getting results in MTT assay. How do I rectify it? (2022). ResearchGate. [Link]
Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). National Center for Biotechnology Information. [Link]
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). ACS Omega. [Link]